molecular formula C7H7NO3 B2361327 4-Hydroxy-6-methylnicotinic acid CAS No. 67367-33-3

4-Hydroxy-6-methylnicotinic acid

Cat. No.: B2361327
CAS No.: 67367-33-3
M. Wt: 153.137
InChI Key: AOJLDZLRTUWFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJLDZLRTUWFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955410
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-58-8, 67367-33-3
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-6-methyl-nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 4-hydroxy-6-methylnicottinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the logical synthesis of information required to arrive at an unambiguous molecular structure. Every step is designed as a self-validating protocol, grounded in authoritative references to ensure scientific integrity.

Introduction and Preliminary Analysis

The first step in any structure elucidation is to gather all known information. The target molecule is 4-hydroxy-6-methylnicotinic acid. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[1][2][3] This formula is the cornerstone of our investigation.

Degree of Unsaturation (DoU): Before any analysis, the DoU is calculated to predict the number of rings and/or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (7/2) + (1/2) = 5

A DoU of 5 suggests a highly unsaturated system, likely containing an aromatic ring (which accounts for 4 degrees of unsaturation) and another double bond, typically a carbonyl group. This initial hypothesis, derived from the molecular formula alone, forms the basis of our analytical strategy.

The Integrated Analytical Workflow

A single technique is rarely sufficient for unambiguous structure determination.[4] We will employ a multi-technique approach, where the results from each analysis build upon and validate the others. This workflow ensures that the final structure is supported by a robust and cohesive dataset.

G cluster_prelim Preliminary Analysis cluster_spectrometry Spectrometry cluster_spectroscopy Spectroscopy cluster_final Definitive Confirmation mol_formula Molecular Formula (C₇H₇NO₃) dou Degree of Unsaturation (DoU = 5) mol_formula->dou ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition dou->ms ir Infrared (IR) - Functional Groups ms->ir nmr NMR Spectroscopy - 1D (¹H, ¹³C, DEPT) - 2D (COSY, HSQC, HMBC) ir->nmr xray X-ray Crystallography (If crystal available) nmr->xray final Final Structure Confirmation xray->final

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Objective: To confirm the molecular weight and elemental composition derived from the molecular formula.

Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides the exact mass with high precision. This allows for the unambiguous determination of the elemental formula, validating our starting point. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak.[5]

Experimental Protocol (HRMS-ESI):

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Run in both positive and negative ion modes. For a carboxylic acid, negative mode ([M-H]⁻) is often informative, while the pyridine nitrogen can be protonated in positive mode ([M+H]⁺).[5]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation & Expected Results:

  • Positive Mode: Expect a prominent peak at m/z 154.0448, corresponding to the [M+H]⁺ ion (C₇H₈NO₃⁺).

  • Negative Mode: Expect a prominent peak at m/z 152.0291, corresponding to the [M-H]⁻ ion (C₇H₆NO₃⁻).

The measured exact mass should be within ±5 ppm of the calculated theoretical mass. This confirms the elemental formula of C₇H₇NO₃. Fragmentation patterns, if observed, can provide initial clues about the structure, such as the loss of CO₂ (44 Da) from the carboxylic acid group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Objective: To identify the key functional groups present in the molecule.

Causality: FTIR is a rapid and non-destructive technique that provides clear signatures for characteristic bonds. Based on our hypothesized structure (a pyridine ring, a hydroxyl group, a carboxylic acid, and a methyl group), we can predict specific absorption bands.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

Data Interpretation & Expected Results:

Frequency Range (cm⁻¹)Bond VibrationFunctional Group Implication
3300-2500 (very broad)O-H stretchCarboxylic Acid
~3000C-H stretchAromatic & Methyl C-H
~1700C=O stretchCarboxylic Acid Carbonyl
~1600, ~1450C=C, C=N stretchPyridine Ring
~1250C-O stretchCarboxylic Acid/Phenolic OH

The presence of a very broad absorption centered around 3000 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid. A strong carbonyl (C=O) peak around 1700 cm⁻¹ would further confirm this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[6] A systematic approach using a suite of 1D and 2D experiments is required.[7]

Experimental Protocol (General NMR):

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar compound and exchange labile protons (OH), which can be observed.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

¹H NMR: Proton Environments

Objective: To identify the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Data Interpretation & Expected Results:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
~13.0 (very broad)Singlet (s)1H-COOH : Carboxylic acid proton, highly deshielded.
~11.0 (broad)Singlet (s)1HAr-OH : Phenolic proton on the pyridine ring.
~7.0 - 8.5Singlet (s)1HAr-H : Aromatic proton on the pyridine ring.
~6.5 - 7.5Singlet (s)1HAr-H : Aromatic proton on the pyridine ring.
~2.4Singlet (s)3H-CH₃ : Methyl group protons.
  • Causality of Singlets: The two aromatic protons and the methyl group protons are expected to be singlets because they do not have any adjacent (vicinal) proton neighbors. The separation between them is too large for typical spin-spin coupling.

¹³C NMR & DEPT: The Carbon Skeleton

Objective: To determine the number of unique carbon environments and identify the type of each carbon (CH₃, CH₂, CH, or quaternary C).

Causality: A standard ¹³C NMR spectrum shows all carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to differentiate between them.[7]

  • DEPT-90: Only shows CH carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent.

Data Interpretation & Expected Results:

Chemical Shift (δ, ppm)DEPT-135 PhaseCarbon TypeAssignment Rationale
~165-170AbsentQuaternary (C)-COOH : Carboxylic acid carbonyl.
~160-165AbsentQuaternary (C)C-OH : Aromatic carbon attached to the hydroxyl group.
~150-160AbsentQuaternary (C)C-CH₃ : Aromatic carbon attached to the methyl group.
~140-150PositiveCHAr-CH : Aromatic methine.
~110-120AbsentQuaternary (C)C-COOH : Aromatic carbon attached to the carboxyl group.
~105-115PositiveCHAr-CH : Aromatic methine.
~20-25PositiveCH₃-CH₃ : Methyl carbon.

By combining the ¹³C and DEPT spectra, we can confidently assign all 7 carbons in the molecule to their respective types.

2D NMR: Connecting the Pieces

While 1D NMR provides the fragments, 2D NMR experiments reveal how they are connected.[8][9]

1. HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To identify which protons are directly attached to which carbons.[10][11]

  • Interpretation: An HSQC spectrum shows a correlation peak between a proton (on one axis) and the carbon it is bonded to (on the other axis). This allows us to definitively link the proton and carbon assignments from the 1D spectra.

2. HMBC (Heteronuclear Multiple Bond Correlation):

  • Objective: To identify long-range (2- and 3-bond) correlations between protons and carbons.[11][12] This is the key experiment for establishing the overall molecular framework.[13]

  • Interpretation: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. By piecing these correlations together, we can build the molecular skeleton.

Caption: Key 2- and 3-bond (²J and ³J) HMBC correlations confirming the structure.

Synthesizing the NMR Data:

  • The methyl protons (δ ~2.4) will show an HMBC correlation to the carbon they are attached to (C6) and the adjacent aromatic carbon (C5).

  • The aromatic proton at H5 will show correlations to C6, C4, and C3.

  • The aromatic proton at H2 will show correlations to C4, C3, and the carboxyl carbon (-COOH).

  • Crucially, the absence of correlations between the methyl protons and H2, and the specific correlations observed, lock the substituents into their respective positions on the pyridine ring.

X-ray Crystallography: The Definitive Proof

Objective: To provide an unambiguous, three-dimensional structure of the molecule in the solid state.

Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Crystal Growth: Grow suitable single crystals of the compound by slow evaporation from an appropriate solvent system (e.g., ethanol/water).

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).[16]

  • Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data to achieve a low R-factor (typically < 0.05), indicating a good fit between the model and the experimental data.[16]

Conclusion: A Convergent and Validated Structure

By systematically integrating data from multiple analytical techniques, we have elucidated the structure of this compound. The investigation proceeded as follows:

  • Preliminary Analysis of the molecular formula (C₇H₇NO₃) established a degree of unsaturation of 5, suggesting an aromatic system.

  • High-Resolution Mass Spectrometry confirmed this elemental composition with high accuracy.

  • FTIR Spectroscopy identified the key functional groups: a carboxylic acid, a hydroxyl group, and an aromatic ring.

  • 1D NMR (¹H, ¹³C, DEPT) provided a complete inventory of all proton and carbon environments, identifying the fragments of the molecule.

  • 2D NMR (HSQC, HMBC) unequivocally established the connectivity between these fragments, assembling the final structure.

  • X-ray Crystallography , as the final arbiter, would provide definitive confirmation of this connectivity and reveal its 3D arrangement in the solid state.

References

The Genesis of a Pyridine Core: A Technical History of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a Substituted Pyridine

4-Hydroxy-6-methylnicotinic acid, a seemingly simple heterocyclic compound, holds a place in the broader history of organic synthesis and the development of pyridine chemistry. As a derivative of nicotinic acid (Niacin, Vitamin B3), its lineage is connected to early studies of vitamins and the treatment of pellagra. However, the story of this specific molecule is less about its biological discovery and more a tale of synthetic innovation. This guide delves into the historical synthesis of this compound, tracing its origins to a foundational reaction in heterocyclic chemistry, and explores the evolution of its preparation. For the drug development professional, understanding the synthetic history of such scaffolds provides context for the vast chemical space of pyridine derivatives and the foundational reactions that continue to inform modern medicinal chemistry.

Part 1: The Historical Synthesis - A Legacy of the Guareschi Reaction

The discovery of this compound is not marked by a singular, celebrated event but is rather an outcome of the pioneering work on pyridine synthesis in the late 19th century. The most direct historical route to the core structure of this molecule is through the Guareschi-Thorpe Pyridine Synthesis , first reported by Icilio Guareschi in the 1890s.[1] This reaction provided a versatile method for constructing substituted 2-pyridone rings, which are tautomers of 2-hydroxypyridines.

The initial synthesis of the direct precursor to this compound, namely 3-cyano-6-hydroxy-4-methyl-2-pyridone , is a classic example of the Guareschi reaction. This reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a compound containing an active methylene group and a nitrile (cyanoacetamide) in the presence of a base.

The Two-Step Historical Synthesis Pathway

The creation of this compound in the late 19th or early 20th century would have followed a two-step process:

Step 1: Guareschi-Thorpe Condensation to form the Pyridone Ring

The first step is the base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide.

Guareschi_Thorpe_Reaction ethyl_acetoacetate Ethyl Acetoacetate intermediate 3-Cyano-6-hydroxy-4-methyl-2-pyridone ethyl_acetoacetate->intermediate cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate base Base (e.g., Piperidine) base->intermediate Condensation

Caption: The Guareschi-Thorpe condensation to form the core pyridone structure.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The second step involves the hydrolysis of the nitrile group at the 3-position of the pyridine ring to a carboxylic acid. This was a well-established transformation in organic chemistry at the time and could be achieved by heating the nitrile with either an acid or a base.[2]

Nitrile_Hydrolysis pyridone_nitrile 3-Cyano-6-hydroxy-4-methyl-2-pyridone final_product This compound pyridone_nitrile->final_product reagents H₂O, H⁺ or OH⁻, Heat reagents->final_product Hydrolysis

Caption: Hydrolysis of the nitrile to the final carboxylic acid.

Experimental Protocol: A Historical Recreation

The following protocol is a recreation of the likely historical synthesis based on the principles of the Guareschi reaction and subsequent nitrile hydrolysis.

Part A: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 molar equivalent) and cyanoacetamide (1 molar equivalent) in an alcoholic solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or an alkali metal hydroxide.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the precipitation of the product.

  • Isolation: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Part B: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend the 3-cyano-6-hydroxy-4-methyl-2-pyridone (1 molar equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux for an extended period to ensure complete hydrolysis of the nitrile.

  • Isolation (Acid Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Isolation (Base Hydrolysis): Cool the reaction mixture and acidify with a strong acid to precipitate the product.

  • Purification: The crude product can be recrystallized from water or an alcohol-water mixture to yield purified this compound.

Part 2: Physicochemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. The pyridone tautomer is generally favored in the solid state.

PropertyValue
CAS Number 67367-33-3
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White to off-white crystalline powder

Part 3: Modern Synthetic Approaches and Applications

While the Guareschi-Thorpe synthesis remains a classic and viable route, modern organic synthesis has introduced variations and alternative methods for the preparation of this compound and its derivatives. These often focus on improving yields, reducing reaction times, and employing milder conditions.

Modern applications of this compound are primarily in the realm of synthetic and medicinal chemistry. It serves as a versatile building block for the synthesis of more complex molecules, including:

  • Coordination Chemistry: As a chelating agent for various metal ions.

  • Pharmaceutical Scaffolds: As a starting material for the synthesis of novel compounds with potential therapeutic activities. The pyridine ring is a common motif in drug molecules, and substituted nicotinic acids are valuable precursors in drug discovery programs.

Conclusion: A Testament to Foundational Chemistry

The story of this compound is a microcosm of the evolution of organic synthesis. Its origins are deeply rooted in the foundational discoveries of late 19th-century chemists who, through systematic investigation of condensation reactions, unlocked the chemistry of the pyridines. While the specific molecule may not have the fame of its parent compound, nicotinic acid, its synthesis is a testament to the enduring power and elegance of classic organic reactions. For today's researchers, understanding this history provides not only a practical guide to the synthesis of a useful building block but also an appreciation for the intellectual legacy upon which modern drug discovery is built.

References

An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-6-methylnicotinic acid, a pyridinecarboxylic acid derivative, is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural features, including a substituted pyridine ring and a carboxylic acid moiety, make it an attractive scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and an exploration of its current and potential applications, particularly in the realm of drug discovery and development. A key aspect of this molecule's chemistry, its tautomerism, will also be discussed in detail, as it profoundly influences its reactivity and interactions at a molecular level.

Core Molecular Information

This compound is systematically known as 4-hydroxy-6-methylpyridine-3-carboxylic acid. Due to keto-enol tautomerism, it can also exist as 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid[1][2]. This duality is crucial to understanding its chemical behavior.

Molecular Formula: C₇H₇NO₃[1][3][4]

Molecular Weight: 153.14 g/mol [1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 67367-33-3[1][3][4]
Appearance White to off-white crystalline solid[5]
Melting Point Data not consistently available; related compounds have melting points >200 °C
Boiling Point Predicted: ~338.2 °C[5]
pKa Data not available
Solubility Soluble in DMSO and dimethylformamide.[6] Limited solubility in water and other organic solvents.
Topological Polar Surface Area (TPSA) 70.42 Ų[1][2]
LogP 0.79380[2][5]
Hydrogen Bond Donors 2[1][2]
Hydrogen Bond Acceptors 3[1][2]

Tautomerism: A Central Chemical Feature

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers in equilibrium: the enol form (4-hydroxypyridine) and the keto form (4-pyridone). The position of this equilibrium is influenced by the solvent and the solid-state packing.[7][8]

The presence of the electron-donating methyl group at the 6-position is expected to influence the electron density of the pyridine ring and, consequently, the tautomeric equilibrium, generally favoring the pyridone form in polar solvents and the solid state. This is due to the increased stability of the C=O bond and the aromatic character retained through the delocalization of the nitrogen lone pair.[7]

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

This protocol details the esterification of this compound, a common subsequent step in its use as a synthetic intermediate.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/MeOH mixture)

Procedure:

  • To a solution of this compound (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and a catalytic amount of DMAP (1.22 g, 10.00 mmol) at room temperature.[9]

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of the starting carboxylic acid.[9]

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the solvents.[9]

  • Purify the residue by silica gel column chromatography. Elute with a suitable solvent system, such as a 20:1 mixture of DCM/MeOH, to obtain the pure methyl 4-hydroxy-6-methylnicotinate.[9]

  • The expected yield for this reaction is approximately 88%.[9]

synthesis_workflow start Start: this compound reagents Reagents: DCM, MeOH, EDCI, DMAP start->reagents Dissolve in reaction Reaction: Reflux with stirring reagents->reaction monitoring Monitoring: Thin-Layer Chromatography (TLC) reaction->monitoring Check for completion workup Work-up: Concentration via rotary evaporation monitoring->workup Once complete purification Purification: Silica gel column chromatography workup->purification product Product: Methyl 4-hydroxy-6-methylnicotinate purification->product

Caption: Workflow for the synthesis of methyl 4-hydroxy-6-methylnicotinate.

Analytical Characterization

Ensuring the purity and identity of this compound and its derivatives is paramount for reliable research. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. Below is a representative protocol based on methods for similar nicotinic acid derivatives.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[10][11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection Wavelength: UV detection at approximately 220-280 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[11]

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh a small amount of the sample.

  • Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For the methyl ester derivative, characteristic ¹H NMR signals in D₂O are observed at approximately 8.15 ppm (s, 1H), 6.16 ppm (s, 1H), 3.70 ppm (s, 3H, OCH₃), and 2.16 ppm (s, 3H, CH₃).[9] The ¹³C NMR spectrum of the methyl ester in D₂O shows peaks at approximately 177.62, 166.19, 150.20, 143.84, 118.60, 114.80, 51.97 (OCH₃), and 17.79 (CH₃) ppm.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the aromatic C=C and C-N vibrations.

Applications in Drug Discovery and Development

Nicotinic acid and its derivatives have a long history in pharmacology. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While direct pharmacological data for this specific compound is limited in the public domain, its structural motifs are present in various biologically active agents.

A closely related compound, 6-methylnicotinic acid, is a known intermediate in the synthesis of Etoricoxib , a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[12][13] The synthetic pathways to such drugs often involve modifications of the pyridine ring and the carboxylic acid group, highlighting the importance of precursors like this compound.

Furthermore, derivatives of nicotinic acid are being investigated for a range of therapeutic targets. For instance, some are explored as D-amino acid oxidase (DAAO) inhibitors, which have potential applications in treating central nervous system disorders like schizophrenia.[14] The ability to functionalize the pyridine ring at multiple positions allows for the generation of diverse chemical libraries for screening against various biological targets.

The tautomeric nature of this compound can also play a significant role in its biological activity. The different tautomers present distinct hydrogen bonding patterns and electronic distributions, which can lead to different binding affinities for biological macromolecules such as enzymes and receptors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: It may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a heterocyclic compound with a rich chemistry, largely governed by its tautomeric equilibrium. Its utility as a synthetic intermediate, particularly in the context of medicinal chemistry, makes it a molecule of significant interest to researchers in drug discovery and development. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for its use in the laboratory and to stimulate further investigation into its potential applications. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylnicotinic acid is a pyridine derivative of significant interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this analyte is paramount for its application in drug discovery, metabolic studies, and quality control of chemical syntheses. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process. Where a specific validated method for this compound is not publicly available, this document puts forth robust proposed methods based on the analysis of structurally related compounds and provides a detailed framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₇H₇NO₃[6]
Molecular Weight 153.14 g/mol [6]
CAS Number 67367-33-3[6]
Appearance SolidN/A
Solubility Soluble in polar organic solvents and aqueous bases.General chemical knowledge

Proposed Analytical Methodologies

The following sections detail proposed methods for the quantification of this compound. These methods are based on established analytical techniques for similar compounds and serve as a strong starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of organic molecules with a suitable chromophore. Given the aromatic pyridine ring in this compound, this method is highly applicable.

Principle: The analyte is separated from other components in a sample matrix on a stationary phase by a liquid mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column, with the absorbance being directly proportional to its concentration.

Proposed HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for the separation of polar aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH adjusted to 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good peak shape and resolution.

  • Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Detection Wavelength: The optimal detection wavelength should be determined by acquiring the UV spectrum of a standard solution of this compound. Based on the structure, a wavelength in the range of 260-280 nm is likely to provide good sensitivity.

  • Injection Volume: Typically 10-20 µL.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Sample Sample Analysis Dev1 Select Column and Mobile Phase Dev2 Optimize Gradient and Flow Rate Dev1->Dev2 Dev3 Determine Optimal Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Sample1 Sample Preparation Val5->Sample1 Validated Method Sample2 Data Acquisition Sample1->Sample2 Sample3 Quantification Sample2->Sample3

Caption: Workflow for HPLC Method Development and Validation.

Protocol for HPLC Method Validation:

A comprehensive validation of the developed HPLC method should be performed according to ICH Q2(R2) guidelines.[1][2][3][4][5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five standard solutions of known concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are usually within 98-102% recovery.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by varying parameters such as mobile phase composition, pH, flow rate, and column temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.

Principle: Similar to HPLC, LC separates the analyte from the sample matrix. The eluent from the LC column is then introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.

Proposed LC-MS/MS Method:

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the proposed HPLC method, a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote protonation for positive ion mode ESI) would be a suitable starting point.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be efficient for the pyridine nitrogen of this compound.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z would be 154.14. The product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. At least two MRM transitions should be monitored for confident identification and quantification (one for quantification and one for qualification).

    • Optimization: Parameters such as cone voltage and collision energy need to be optimized for each MRM transition to maximize signal intensity.

Workflow for LC-MS/MS Method Development:

LCMSMS_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH/FDA Guidelines) cluster_Sample Bioanalytical Sample Analysis Dev1 Optimize MS Parameters (Infusion) Dev2 Select Precursor and Product Ions Dev1->Dev2 Dev3 Develop and Optimize LC Method Dev2->Dev3 Dev4 Integrate LC and MS Dev3->Dev4 Val1 Specificity & Matrix Effects Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Stability Val4->Val5 Sample1 Sample Extraction Val5->Sample1 Validated Method Sample2 LC-MS/MS Analysis Sample1->Sample2 Sample3 Data Processing Sample2->Sample3

Caption: Workflow for LC-MS/MS Method Development.

Protocol for LC-MS/MS Method Validation:

Validation of a bioanalytical LC-MS/MS method follows similar principles to HPLC method validation but with additional considerations for matrix effects and stability in biological fluids.

  • Matrix Effects: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This should be evaluated to ensure that the accuracy of the assay is not compromised.

  • Recovery: The efficiency of the sample extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

UV-Vis Spectrophotometry

For the analysis of pure substances or simple formulations without significant interfering components, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.

Principle: This technique measures the amount of UV or visible light absorbed by a sample. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Proposed UV-Vis Spectrophotometric Method:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that does not absorb significantly in the same wavelength region. A polar solvent like methanol, ethanol, or a buffered aqueous solution would be appropriate.

  • Procedure:

    • Determine λmax: A standard solution of this compound is scanned across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Based on the structure, a λmax in the UV region is expected.

    • Prepare a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the predetermined λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

    • Sample Analysis: The absorbance of the unknown sample solution is measured at the λmax, and its concentration is determined from the calibration curve.

Protocol for UV-Vis Method Validation:

The validation of a UV-Vis spectrophotometric method should also adhere to ICH guidelines and include:

  • Specificity: Demonstrated by showing no interference from excipients or other components in the sample matrix.

  • Linearity and Range: A linear relationship between absorbance and concentration should be established over a defined range.

  • Accuracy and Precision: Assessed as described for the HPLC method.

  • LOD and LOQ: Determined to establish the sensitivity of the method.

Sample Preparation

The choice of sample preparation technique is critical for accurate and reliable results and depends on the sample matrix and the analytical method used.

  • For HPLC and UV-Vis Analysis of Drug Substances or Formulations: Simple dissolution in a suitable solvent followed by filtration may be sufficient.

  • For LC-MS/MS Analysis of Biological Samples (e.g., Plasma, Urine): More extensive sample preparation is required to remove proteins and other interfering substances. Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. This technique can provide a cleaner extract than PPT or LLE.

Conclusion

The quantification of this compound can be effectively achieved using a variety of analytical techniques. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. This guide provides a framework for the development and validation of robust and reliable analytical methods for this important compound. It is imperative that any proposed method is thoroughly validated in the user's laboratory to ensure its suitability for the intended purpose, adhering to the principles of scientific integrity and regulatory guidelines.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 4-Hydroxy-6-methylnicotinic acid. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound. The method utilizes a polar-embedded C18 column to enhance the retention of this polar analyte and a buffered mobile phase to ensure reproducible results and excellent peak symmetry. This document provides a comprehensive guide, including the scientific rationale behind the method development, a step-by-step experimental protocol, and a detailed method validation procedure based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (CAS: 67367-33-3), a pyridine derivative, is a compound of interest in various fields of chemical and pharmaceutical research.[1][2] Its accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. As a polar organic acid, its analysis by traditional reversed-phase HPLC can be challenging due to poor retention on conventional C18 stationary phases.[3] This often necessitates the use of highly aqueous mobile phases, which can lead to phase collapse and a loss of retention over time.[3]

To address these challenges, this method employs a polar-embedded C18 column. These columns contain a polar functional group (e.g., amide or carbamate) near the silica surface, which promotes wetting of the stationary phase with highly aqueous mobile phases and provides an alternative retention mechanism through polar interactions.[4][5] This results in improved retention and peak shape for polar analytes like this compound.

The pH of the mobile phase is another critical parameter in the analysis of ionizable compounds.[6] By using a phosphate buffer at a slightly acidic pH, the ionization of the carboxylic acid group on the analyte is suppressed, leading to increased hydrophobicity and better retention on the reversed-phase column. This application note provides a detailed, validated method that ensures both accuracy and reproducibility for the analysis of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥97%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for this analysis:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Polar-embedded C18 (e.g., Agilent Polaris C18-A, 4.6 x 150 mm, 3.5 µm)
Mobile Phase 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A polar-embedded C18 column was chosen to ensure good retention and peak shape for the polar analyte, this compound, especially with a highly aqueous mobile phase.[3][5]

  • Mobile Phase: A phosphate buffer at pH 3.0 is used to suppress the ionization of the carboxylic acid group of the analyte, thereby increasing its retention on the non-polar stationary phase. Acetonitrile is used as the organic modifier to elute the analyte.

  • Detection Wavelength: The UV detection wavelength of 275 nm was selected based on the UV absorbance spectrum of similar nicotinic acid derivatives, which typically show strong absorbance in this region. It is recommended to determine the specific lambda max of this compound in the chosen mobile phase using a diode array detector (DAD) for optimal sensitivity.

Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (1 L)

  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 900 mL of deionized water.

  • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Add 100 mL of acetonitrile and mix thoroughly.

  • Degas the mobile phase by sonication or vacuum filtration before use.

3.1.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

3.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.1.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Analytical Procedure

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Phosphate Buffer:ACN) B Prepare Standard Stock Solution (1000 µg/mL) D Prepare and Filter Sample C Prepare Working Standards (1-100 µg/mL) B->C F Inject Standards and Sample (10 µL) C->F D->F E Equilibrate HPLC System with Mobile Phase E->F G Acquire Chromatograms (UV at 275 nm) F->G H Integrate Peak Areas G->H I Construct Calibration Curve (Peak Area vs. Concentration) H->I J Quantify Analyte in Sample I->J

Figure 1: HPLC-UV analytical workflow for this compound.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Calibration Curve: Inject the working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Integrate the peak area of this compound in the chromatograms. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Method Validation

The developed method should be validated according to the ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[7][8][9][10] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method should be established across a range of concentrations that are proportional to the amount of the analyte in the sample. A minimum of five concentrations should be used. The linearity is evaluated by linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is expressed as the percent recovery of the known added amount of analyte.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations to assess include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

  • Acetonitrile composition in the mobile phase (± 1%)

The system suitability parameters should be checked after each variation.

System Suitability

Before and during the analysis, system suitability tests should be performed to ensure the performance of the chromatographic system. A standard solution is injected multiple times, and the following parameters are monitored:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n≥5)

Conclusion

This application note details a specific, accurate, and robust HPLC-UV method for the quantitative analysis of this compound. The use of a polar-embedded C18 column and a buffered mobile phase effectively addresses the challenges associated with analyzing this polar compound. The provided protocol and validation guidelines, in accordance with ICH standards, offer a comprehensive framework for the reliable determination of this compound in various research and development settings.

References

Unlocking the Potential of 4-Hydroxy-6-methylnicotinic Acid: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the versatile chemical intermediate, 4-Hydroxy-6-methylnicotinic acid. With full editorial control, this document is structured to offer not just procedural steps, but a deeper understanding of the scientific principles and potential applications of this compound. Our focus is on delivering technical accuracy and field-proven insights to empower your research and development endeavors.

Introduction to this compound: A Versatile Nicotinic Acid Derivative

This compound, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound with the chemical formula C₇H₇NO₃.[1] While it is primarily recognized as a valuable building block in synthetic and medicinal chemistry, its structural similarity to other biologically active nicotinic acid analogs suggests a potential for direct pharmacological applications that remains largely unexplored.[2] This document will delve into both its established use as a synthetic intermediate and its hypothetical, yet plausible, roles in biological systems, providing detailed protocols for its investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.

PropertyValueReference
CAS Number 67367-33-3[3][4][5]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance White to off-white crystalline solid
Purity Typically ≥97%[3][5]
Synonyms 4-Hydroxy-6-methyl-3-picolinic acid, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid[1][3]

Established Application: A Building Block in Synthetic Chemistry

Currently, the most documented application of this compound is as a precursor in the synthesis of more complex molecules. Its pyridine ring and carboxylic acid functional group make it a versatile starting material for a variety of chemical reactions.

Synthesis of Lanthanide Complexes

One notable application is in the synthesis of isomeric lanthanide complexes. These complexes are of significant interest due to their unique luminescent and magnetic properties, with applications in bioimaging, sensors, and catalysis. This compound can be used to synthesize complexes with various lanthanide ions such as Cerium (Ce), Neodymium (Nd), Samarium (Sm), and Praseodymium (Pr).[6]

Hypothetical Biological Applications and Screening Protocols

Based on the structural features of this compound, specifically the nicotinic acid core, we can hypothesize its potential as a modulator of various biological processes. Nicotinic acid and its derivatives are known to interact with a range of enzymes and receptors. The following protocols are designed as starting points for screening the biological activity of this compound.

Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological characterization of this compound.

G cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays a Compound Procurement & QC (Purity, Identity) b Solubility & Stability Testing a->b c Enzyme Inhibition Assays (e.g., Methyltransferases, Dehydrogenases) b->c Proceed if soluble & stable d Receptor Binding Assays (e.g., Nicotinic Receptors) c->d e Antioxidant Capacity Assays (e.g., DPPH, ABTS) d->e f Cytotoxicity Assay (e.g., MTT, LDH) e->f Investigate cellular effects g Signaling Pathway Analysis (e.g., Western Blot, qPCR) f->g

Caption: General workflow for the biological screening of this compound.

Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Histone Methyltransferase)

Rationale: The nicotinic acid scaffold is present in various enzyme cofactors and inhibitors. This protocol provides a framework for assessing the inhibitory potential of this compound against a representative histone methyltransferase (HMT), a class of enzymes often implicated in disease.

Materials:

  • This compound

  • Recombinant human histone methyltransferase (e.g., G9a/EHMT2)

  • Histone H3 peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation cocktail

  • Microplate scintillation counter

  • 96-well filter plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 µM to 1 mM.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer

    • 5 µL of diluted this compound or vehicle control (assay buffer with DMSO)

    • 10 µL of histone H3 peptide substrate (final concentration ~1 µM)

    • 10 µL of recombinant HMT (final concentration ~20 nM)

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of ³H-SAM (final concentration ~1 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).

  • Detection: Transfer the reaction mixture to a 96-well filter plate. Wash the wells three times with 10% TCA to remove unincorporated ³H-SAM. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to assess the potential cytotoxic effects of any compound being considered for biological applications. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 1 µM to 1 mM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Considerations

While no specific signaling pathways have been definitively linked to this compound, its nicotinic acid core suggests potential interactions with pathways involving NAD⁺/NADH and NADP⁺/NADPH, which are central to cellular metabolism and redox signaling. Future research could explore its effects on pathways regulated by sirtuins or other NAD⁺-dependent enzymes.

The following diagram illustrates a hypothetical workflow for investigating the impact of the compound on a generic cellular signaling pathway.

G cluster_0 Cellular Treatment cluster_1 Protein Level Analysis cluster_2 Gene Expression Analysis a Treat cells with This compound b Cell Lysis & Protein Quantification a->b After incubation d RNA Extraction & cDNA Synthesis a->d After incubation c Western Blot for key signaling proteins b->c f Data Analysis & Pathway Interpretation c->f Quantify protein expression e qPCR for target genes d->e e->f Quantify gene expression

Caption: Workflow for analyzing the impact of a compound on cellular signaling pathways.

Conclusion and Future Directions

This compound is a compound with established utility in synthetic chemistry and a promising, yet unproven, potential in biological and pharmacological research. The protocols and workflows presented in this guide are intended to serve as a robust starting point for investigators seeking to explore the bioactivity of this intriguing molecule. Future studies should focus on systematic screening against a broad range of biological targets to uncover its potential therapeutic applications.

References

Application Notes and Protocols: Leveraging 4-Hydroxy-6-methylnicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 4-Hydroxy-6-methylnicotinic acid, a substituted pyridine derivative, has emerged as a valuable starting material for the synthesis of complex molecules with significant biological activities. While not typically a pharmacologically active agent in its own right, its true potential lies in its utility as a foundational building block for creating libraries of compounds targeting a range of therapeutic areas.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound in drug discovery campaigns. We will delve into its chemical properties, provide detailed protocols for its derivatization, and explore its application in the synthesis of targeted inhibitors for indications such as HIV and cancer.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 67367-33-3[1]
Appearance Solid[2]
Purity Typically >97%[2]
Synonyms 4-Hydroxy-6-Methyl-3-Picolinic acid[2]

The presence of a carboxylic acid, a hydroxyl group, and a methyl group on the pyridine ring provides multiple reactive sites for chemical modification, making it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular architectures.

Core Application: A Precursor for Advanced Therapeutic Agents

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of more complex and potent molecules. Its rigid pyridine core provides a well-defined three-dimensional structure that can be elaborated to interact with specific biological targets.

Workflow for Utilizing this compound in a Drug Discovery Campaign

G cluster_0 Phase 1: Scaffold Preparation & Derivatization cluster_1 Phase 2: Biological Screening & Hit Identification cluster_2 Phase 3: Lead Optimization & Preclinical Development Start This compound Synth Chemical Synthesis & Modification Start->Synth Starting Material Library Diverse Compound Library Synth->Library Generation of Analogs Screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Input Hit Hit Compound(s) Identification Screening->Hit Data Analysis SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Starting Point Lead Lead Candidate Selection SAR->Lead Optimization Preclinical Preclinical Development Lead->Preclinical Progression

Caption: General workflow for utilizing this compound in drug discovery.

Application in Antiviral Drug Discovery: HIV-1 Integrase Inhibitors

One of the most notable applications of this compound is in the synthesis of novel HIV-1 integrase inhibitors.[3][4] Integrase is a key enzyme responsible for inserting the viral DNA into the host genome, a critical step in the HIV replication cycle. The carbamoylpyridone scaffold, derived from this compound, has been identified as a pharmacophore that can chelate essential metal ions in the integrase active site.

Synthetic Pathway to Bicyclic Carbamoylpyridone Derivatives

The following diagram outlines a synthetic route that utilizes this compound to generate advanced bicyclic carbamoylpyridone derivatives with anti-HIV activity.

G A This compound B Bromination A->B C 3-Bromo-4-hydroxy-6-methylnicotinic acid B->C D Amide Coupling (e.g., with 4-F-benzylamide) C->D E Carbamoylpyridone Intermediate D->E F Further Cyclization & Functionalization E->F G Bicyclic Carbamoylpyridone (HIV Integrase Inhibitor) F->G

Caption: Synthetic pathway from this compound to HIV integrase inhibitors.

Protocol: Bromination of this compound

This protocol is adapted from methodologies described in patent literature for the synthesis of HIV integrase inhibitors.[3][4]

Materials:

  • This compound

  • Acetic acid

  • Water

  • Bromine

  • Methanol

  • Reaction flask equipped with a stirrer and condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (e.g., 95.6 g, 0.625 mol) in a mixture of acetic acid (950 ml) and water (190 ml) in the reaction flask.[3][4]

  • With stirring, add bromine (e.g., 39 ml, 0.750 mol) to the solution over a period of 15 minutes.[3][4]

  • Heat the reaction mixture to 60°C and maintain this temperature for 5 hours.[3][4]

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[3][4]

  • Add methanol (200 ml) to the residue to induce crystallization.[3][4]

  • Collect the crystalline product by filtration.

  • The resulting 3-bromo-4-hydroxy-6-methylnicotinic acid can be used in subsequent amide coupling reactions to build the carbamoylpyridone core.

Application in Oncology: Synthesis of DNA Polymerase Theta (Polθ) Modulators

Recent patent literature has disclosed the use of this compound as a starting material for the synthesis of biaryl and semi-saturated bicyclic derivatives that modulate the activity of DNA Polymerase Theta (Polθ).[5][6] Polθ is a specialized DNA polymerase involved in DNA repair, and its inhibition is a promising therapeutic strategy for cancer, particularly in tumors with deficiencies in other DNA repair pathways.

Protocol: Synthesis of a Key Chloro-derivative Intermediate

This protocol outlines the conversion of this compound to a chlorinated intermediate, which serves as a versatile precursor for coupling reactions to generate Polθ modulators.[5][6]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Reaction flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • In a reaction flask, create a mixture of this compound (e.g., 10.0 g, 65.0 mmol) and phosphorus oxychloride (40 mL).[5][6]

  • Heat the mixture at reflux for 2 hours.[5][6]

  • After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.[5][6]

  • Cool the residue to 0°C in an ice bath and slowly add methanol (40 mL) dropwise.[5][6]

  • Allow the mixture to warm to room temperature and stir overnight.[5][6]

  • Carefully adjust the pH to 7 with solid sodium carbonate.[5][6]

  • Dilute the mixture with water (500 mL) and extract with dichloromethane (3 x volumes).[5][6]

  • The combined organic layers contain the chlorinated intermediate, which can be purified and used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to synthesize the final biaryl or bicyclic Polθ modulators.

Screening in Plant Science

In addition to human therapeutic applications, this compound has been included in screenings of salicylic acid analogs to identify compounds that may play a role in plant disease resistance pathways.[7] While the specific activity of this compound was not detailed in the available literature, this suggests a broader potential utility for this scaffold in agrochemical research. The general approach involves treating plants with the compound and then challenging them with a pathogen to observe any protective effects.

Conclusion and Future Outlook

This compound is a chemically tractable and strategically valuable scaffold for modern drug discovery. Its utility is not as a direct therapeutic agent but as a foundational element for the synthesis of highly potent and specific modulators of challenging biological targets, including viral enzymes and DNA repair proteins. The protocols provided herein offer a starting point for medicinal chemists to explore the rich chemical space accessible from this versatile precursor. Future applications may emerge as new biological targets are validated and the demand for novel chemical matter continues to grow.

References

In Vitro Applications of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Nicotinic Acid Analog

4-Hydroxy-6-methylnicotinic acid, a heterocyclic compound belonging to the pyridine carboxylic acid family, presents a compelling scaffold for investigation in drug discovery and cellular biology. While extensive research has illuminated the diverse biological activities of nicotinic acid (Niacin, Vitamin B3) and its derivatives, the specific in vitro profile of this compound remains an area ripe for exploration. Structurally, the presence of a hydroxyl group and a methyl group on the pyridine ring suggests the potential for unique physicochemical properties and biological interactions compared to its parent compound.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro effects of this compound. The protocols detailed herein are curated from established methodologies for analogous compounds and are designed to be self-validating systems. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Part 1: Foundational Characterization and General Cellular Assays

A thorough in vitro evaluation begins with understanding the fundamental properties of the compound and its general effects on cell health.

Physicochemical Properties and Solution Preparation

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67367-33-3[1][2]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance Solid (form may vary)General Chemical Knowledge
Solubility Soluble in DMSO and aqueous buffers (pH-dependent)General Chemical Knowledge

Protocol 1: Stock Solution Preparation

  • Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.

  • Materials:

    • This compound powder (purity ≥97%)[1]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality: DMSO is a versatile solvent for many organic compounds and is miscible with aqueous culture media. Preparing a concentrated stock in DMSO allows for the addition of small volumes to experimental wells, minimizing solvent-induced artifacts. The use of amber tubes protects the compound from potential photodegradation.

Cytotoxicity Assessment: The MTT Assay

Before investigating specific biological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]

Protocol 2: MTT Assay for Cell Viability

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.

  • Materials:

    • Selected mammalian cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended research area)

    • Complete cell culture medium

    • 96-well flat-bottom microplates

    • This compound stock solution

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

  • Causality: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[3]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation dissolve_formazan Dissolve Formazan in DMSO formazan_formation->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Part 2: Investigation of Potential Bioactivities

Based on the known activities of other nicotinic acid derivatives, several key biological activities can be investigated for this compound.

Antioxidant Activity Assessment

The phenolic hydroxyl group in the structure of this compound suggests potential antioxidant properties. Several assays can be employed to evaluate its radical scavenging and reducing capabilities.[4][5]

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To measure the ability of this compound to scavenge the stable DPPH free radical.

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • This compound (various concentrations in methanol)

    • Trolox or Ascorbic acid (as a positive control)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound or positive control.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

  • Causality: The DPPH radical is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[6]

Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Objective: To assess the ability of this compound to scavenge the ABTS radical cation.

  • Materials:

    • ABTS stock solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • ABTS working solution (prepared by mixing the stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours, then diluting with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm)

    • This compound (various concentrations)

    • Trolox (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 20 µL of the test compound or positive control to a 96-well plate.

    • Add 180 µL of the ABTS working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity.

    • Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Causality: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. This blue/green radical is decolorized in the presence of an antioxidant that can donate an electron or a hydrogen atom. The extent of decolorization is proportional to the antioxidant activity.[7]

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_prep Prepare DPPH Solution & Test Compound Dilutions dpph_reaction Mix Compound with DPPH dpph_prep->dpph_reaction dpph_incubation Incubate in Dark dpph_reaction->dpph_incubation dpph_read Read Absorbance at 517 nm dpph_incubation->dpph_read abts_prep Prepare ABTS•+ Solution & Test Compound Dilutions abts_reaction Mix Compound with ABTS•+ abts_prep->abts_reaction abts_incubation Incubate abts_reaction->abts_incubation abts_read Read Absorbance at 734 nm abts_incubation->abts_read start Antioxidant Activity Assessment start->dpph_prep start->abts_prep

Caption: Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity Evaluation

Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[8][9] The potential of this compound to modulate inflammatory responses can be investigated in vitro using macrophage cell lines.

Protocol 5: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

  • Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete culture medium

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Griess Reagent (for nitrite determination)

    • Sodium nitrite (for standard curve)

    • 96-well microplate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with the compound and LPS.

    • After incubation, collect the cell culture supernatant.

    • To 50 µL of supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration from the standard curve.

    • Determine the percentage of NO inhibition by the test compound.

  • Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite, a stable breakdown product of NO, to quantify NO production.[8]

Protocol 6: Measurement of Inflammatory Cytokines (TNF-α and IL-6) by ELISA

  • Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages.

  • Materials:

    • Cell culture supernatants from Protocol 5.

    • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Follow the manufacturer's instructions for the respective ELISA kits.

    • Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.

    • After incubation and washing, a detection antibody is added, followed by a substrate solution that develops a color.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of TNF-α and IL-6 in the supernatants using the standard curves provided in the kits.

    • Determine the percentage of inhibition of cytokine production.

  • Causality: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. Measuring their levels provides a direct assessment of the anti-inflammatory potential of the test compound.[9][10]

Antimicrobial Activity Screening

Pyridine derivatives are known to exhibit antimicrobial properties.[11][12] The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

Protocol 7: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well sterile microplates

    • This compound stock solution

    • Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole) as positive controls

    • Resazurin solution (optional, for viability indication)

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • Determine the MIC visually as the lowest concentration of the compound with no visible growth. The addition of a viability indicator like resazurin can aid in the determination.

  • Causality: The broth microdilution method is a standardized and quantitative technique to determine the susceptibility of microorganisms to an antimicrobial agent. The MIC value is a key parameter for evaluating the potency of a potential antimicrobial compound.[13]

Part 3: Mechanistic Insights and Target Identification

While the aforementioned assays provide information on the bioactivity of this compound, further experiments can be designed to elucidate its mechanism of action.

Potential for Enzyme Inhibition

Nicotinic acid derivatives have been shown to inhibit various enzymes.[14] Based on its structure, this compound could be screened against a panel of relevant enzymes.

Hypothetical Target: Cyclooxygenase (COX) Enzymes

Given the potential anti-inflammatory activity, investigating the inhibitory effect on COX-1 and COX-2 enzymes is a logical next step.

Protocol 8: In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • Materials:

    • Commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • This compound

    • Selective COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls.

  • Procedure:

    • Follow the instructions provided with the commercial assay kit.

    • Typically, these assays measure the peroxidase activity of the COX enzyme, where the oxidation of a chromogenic substrate is monitored in the presence and absence of the test compound.

  • Data Analysis:

    • Calculate the percentage of COX inhibition.

    • Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

  • Causality: COX enzymes are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation. Inhibition of COX enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[15]

Mechanistic_Pathway cluster_inflammation Inflammatory Pathway compound This compound nfkb NF-κB Activation compound->nfkb Modulation? inos iNOS Expression compound->inos Inhibition? cox2 COX-2 Expression compound->cox2 Inhibition? lps LPS macrophage Macrophage lps->macrophage macrophage->nfkb nfkb->inos nfkb->cox2 cytokines TNF-α, IL-6 nfkb->cytokines no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs inflammation Inflammation no->inflammation pgs->inflammation cytokines->inflammation

Caption: Potential anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This guide provides a foundational set of in vitro protocols to systematically evaluate the biological activities of this compound. The proposed assays cover essential aspects of its potential as a bioactive compound, including cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial properties. Positive results in these initial screens would warrant further investigation into its specific molecular targets and mechanisms of action, potentially through techniques such as transcriptomics, proteomics, and target-based enzymatic assays. The data generated from these studies will be instrumental in determining the therapeutic potential of this intriguing nicotinic acid derivative.

References

Application Notes and Protocols for 4-Hydroxy-6-methylnicotinic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-6-methylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile scaffold stems from the presence of multiple reactive sites: a pyridine ring, a carboxylic acid function, a hydroxyl group, and a methyl group. Understanding the nuanced reaction mechanisms of this molecule is paramount for its effective utilization in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the key reaction mechanisms of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Tautomerism: The Key to Understanding Reactivity

A fundamental aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone). In solution and the solid state, the equilibrium strongly favors the 4-pyridone tautomer due to the stability conferred by the amide-like resonance and intermolecular hydrogen bonding.[1][2] However, in the gas phase or in nonpolar solvents, the contribution of the 4-hydroxypyridine form increases.[3][4] This tautomerism is critical as the reactivity of the molecule can be channeled through either form depending on the reaction conditions.

Tautomerism 4-Hydroxy-6-methylnicotinic_acid_(enol) This compound (Enol form) 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic_acid_(keto) 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Keto form) 4-Hydroxy-6-methylnicotinic_acid_(enol)->4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic_acid_(keto) Equilibrium 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic_acid_(keto)->4-Hydroxy-6-methylnicotinic_acid_(enol)

Caption: Tautomeric equilibrium of this compound.

Reactions at the Carboxylic Acid Group: Esterification

The carboxylic acid moiety is a prime site for modification, with esterification being a common transformation. Two primary mechanistic pathways are typically employed: Fischer esterification and carbodiimide-mediated coupling.

Fischer Esterification: An Acid-Catalyzed Equilibrium

Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5][6] The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or the water formed is removed.[7][8]

Mechanism:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification cluster_0 Fischer Esterification Mechanism RCOOH R-COOH Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH 1. Protonation H_plus H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')OH Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack ROH R'-OH ROH->Tetrahedral_Intermediate Proton_Transfer R-C(OH)(OR')O+H2 Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Protonated_Ester R-C(=O+H)OR' Proton_Transfer->Protonated_Ester 4. Elimination of H2O H2O H2O Proton_Transfer->H2O Protonated_Ester->H_plus Ester R-COOR' Protonated_Ester->Ester 5. Deprotonation

Caption: Mechanism of Fischer Esterification.

Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate via Fischer Esterification
Parameter Value
Reactants This compound, Methanol
Catalyst Concentrated Sulfuric Acid
Temperature Reflux
Reaction Time 4-6 hours
Work-up Neutralization, Extraction

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in methanol (10-20 volumes), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Carbodiimide-Mediated Esterification: Mild and Efficient

For substrates that are sensitive to strong acids, carbodiimide-mediated coupling, such as the Steglich esterification, offers a milder alternative.[9] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in conjunction with a catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11]

Mechanism:

  • Activation of the carboxylic acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic attack by DMAP: DMAP attacks the O-acylisourea, forming a more reactive N-acylpyridinium intermediate and releasing the urea byproduct.

  • Nucleophilic attack by the alcohol: The alcohol attacks the N-acylpyridinium intermediate to form the ester.

  • Catalyst regeneration: DMAP is regenerated in the process.

Steglich_Esterification cluster_1 Steglich Esterification (EDC/DMAP) RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea 1. Activation EDC EDC EDC->O_acylisourea N_acylpyridinium N-acylpyridinium intermediate O_acylisourea->N_acylpyridinium 2. DMAP attack Urea Urea byproduct O_acylisourea->Urea DMAP DMAP DMAP->N_acylpyridinium Ester R-COOR' N_acylpyridinium->Ester 3. Alcohol attack ROH R'-OH ROH->Ester Ester->DMAP 4. Catalyst regeneration

Caption: Mechanism of EDC/DMAP-mediated esterification.

Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate via EDC/DMAP Coupling
Parameter Value
Reactants This compound, Methanol
Coupling Agent EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Catalyst DMAP (4-dimethylaminopyridine)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Aqueous wash, Extraction

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq), EDC (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Add methanol (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Reactions at the Hydroxyl Group: Halogenation

The hydroxyl group at the 4-position can be readily converted to a halogen, a key transformation for further functionalization via nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[12][13] The reaction likely proceeds through the enol tautomer.

Mechanism:

  • Activation of the hydroxyl group: The lone pair of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a chlorophosphate intermediate.

  • Chloride attack: A chloride ion, either from another molecule of POCl₃ or from the reaction medium, attacks the C4 position of the pyridine ring.

  • Elimination and aromatization: The chlorophosphate group is eliminated, and the pyridine ring rearomatizes to give the 4-chloro derivative.

Chlorination cluster_2 Chlorination with POCl3 Hydroxypyridine 4-Hydroxypyridine tautomer Chlorophosphate Chlorophosphate intermediate Hydroxypyridine->Chlorophosphate 1. Activation POCl3 POCl3 POCl3->Chlorophosphate Addition_Intermediate Addition Intermediate Chlorophosphate->Addition_Intermediate 2. Chloride attack Cl_minus Cl- Cl_minus->Addition_Intermediate Chloropyridine 4-Chloropyridine derivative Addition_Intermediate->Chloropyridine 3. Elimination

Caption: Proposed mechanism for the chlorination of the hydroxyl group.

Protocol: Synthesis of 4-Chloro-6-methylnicotinic Acid
Parameter Value
Reactant This compound
Reagent Phosphorus oxychloride (POCl₃)
Temperature Reflux
Reaction Time 2-4 hours
Work-up Quenching, Extraction

Step-by-Step Methodology:

  • Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (5-10 volumes).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Adjust the pH of the aqueous solution to neutral or slightly basic with a suitable base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[14] Reactions such as nitration or halogenation typically require harsh conditions and often proceed in low yields. To enhance the reactivity, the pyridine nitrogen can be oxidized to the corresponding N-oxide.[15][16] The N-oxide is more electron-rich and can direct electrophiles to the 4-position. Subsequent reduction of the N-oxide restores the pyridine ring.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[17][18] This is highly relevant for derivatives of this compound where the hydroxyl group has been converted to a good leaving group, such as a chlorine atom. A wide range of nucleophiles (e.g., amines, alkoxides, thiols) can then be introduced at the 4-position.

Enzymatic Reactions: Biotransformations

In biological systems, substituted pyridines can undergo enzymatic transformations. For instance, bacterial degradation of nicotinic acid derivatives can involve hydroxylation.[10] The enzymatic hydroxylation of pyridine rings is often catalyzed by monooxygenases, which utilize molecular oxygen and a reducing equivalent (like NADH or NADPH) to introduce a hydroxyl group onto the ring.[19][20][21] These reactions are of interest in biocatalysis and for understanding the metabolic fate of pyridine-containing drugs.[15]

Conclusion

This compound is a molecule with a rich and varied reactivity profile. A thorough understanding of its tautomeric nature and the reaction mechanisms at its functional groups is essential for its strategic application in synthetic chemistry. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers, enabling the rational design of synthetic routes and the efficient construction of novel molecules for drug discovery and development.

References

Application Notes and Protocols for the Purification of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylnicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to nicotinic acid (Vitamin B3) and its potential as a scaffold for the synthesis of novel therapeutic agents. The purity of this compound is paramount for its use in biological assays, structural studies, and as a starting material in multi-step syntheses. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and the scientific rationale behind the methodological choices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.

PropertyValueSource
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point Not available
pKa Estimated pKa₁ (carboxylic acid) ~3-4; Estimated pKa₂ (pyridinol) ~9-10
Solubility Sparingly soluble in water and common organic solvents at room temperature. Solubility increases with temperature.General knowledge for similar structures

Note on Tautomerism: this compound can exist in tautomeric forms, primarily the 4-hydroxypyridine and the 4-pyridone forms. The pyridone form is generally the more stable tautomer in solution. This equilibrium can influence its solubility and reactivity.

Pre-Purification Considerations: Understanding Potential Impurities

The choice of purification method is heavily influenced by the nature of the impurities present in the crude product. These impurities typically arise from the synthetic route used to prepare this compound. Common synthetic precursors include 4-hydroxy-6-methyl-2-pyrone.[1] Potential impurities may include:

  • Unreacted starting materials: Residual precursors from the synthesis.

  • Side-products: Byproducts formed through competing reaction pathways.[4]

  • Reagents and catalysts: Inorganic salts and other reagents used during the synthesis and work-up.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number and polarity of the impurities, which will guide the selection of the most appropriate purification strategy.[5][6][7]

Purification Strategies

This section details three primary purification techniques for this compound: recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the impurity profile, the desired purity level, and the scale of the purification.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[8] The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Protocol for Recrystallization of this compound:

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on the solubility of the related nicotinic acid, polar protic solvents such as water or ethanol are good starting points.[9] Small-scale solubility tests should be performed to identify the optimal solvent or solvent mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be further enhanced by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

G A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Solid H->I G cluster_0 Initial State cluster_1 Extraction cluster_2 Aqueous Layer Processing cluster_3 Organic Layer A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaHCO₃) A->B C Separate Layers B->C D Aqueous Layer (Product as Salt) C->D I Organic Layer (Neutral Impurities) C->I E Acidify (e.g., HCl) D->E F Precipitation of Pure Product E->F G Filter and Dry F->G H Pure Solid Product G->H J Discard or Process Separately I->J G A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient (e.g., DCM to DCM/MeOH) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

References

Application Notes & Protocols for the Synthesis of 6-Methylnicotine from 4-Hydroxy-6-Methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth exploration of a synthetic route to 6-methylnicotine, a significant analog of nicotine, commencing from 4-hydroxy-6-methylnicotinic acid derivatives. The strategic approach detailed herein is designed to offer researchers, scientists, and professionals in drug development a robust framework for the synthesis, complete with detailed protocols, mechanistic insights, and data presentation to ensure reproducibility and scalability.

The synthesis is logically segmented into three primary stages: the initial dehydroxylation of the pyridine ring, followed by esterification of the carboxylic acid moiety, and culminating in the construction of the N-methylpyrrolidine ring. Each stage is presented with a discussion of the underlying chemical principles and step-by-step protocols.

Stage 1: Dehydroxylation of this compound

The initial and critical step in this synthetic pathway is the removal of the hydroxyl group from the 4-position of the pyridine ring. The presence of this hydroxyl group significantly alters the electronic properties of the ring and would interfere with subsequent reactions. Among the various methods for the deoxygenation of hydroxyl groups, the Barton-McCombie deoxygenation is a reliable and widely utilized radical-mediated reaction for this purpose.[1][2] This method is particularly advantageous as it proceeds under neutral conditions, which helps to avoid unwanted side reactions.[3][4][5]

The Barton-McCombie deoxygenation involves two key steps: conversion of the hydroxyl group into a thiocarbonyl derivative (typically a xanthate), followed by a radical-initiated reduction with a tin hydride.[1]

Protocol 1: Synthesis of a Thiocarbonyl Intermediate
  • Dissolution and Base Treatment: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Xanthate Formation: To the cooled solution, add sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. Cool the reaction mixture back to -78 °C.

  • Carbon Disulfide Addition: Slowly add carbon disulfide (CS₂, 1.5 equivalents) to the reaction mixture. The solution will typically turn a deep red or orange color.[4]

  • Methylation: After stirring for 1 hour at -78 °C, add methyl iodide (CH₃I, 1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the S-methyl xanthate derivative.

Protocol 2: Reductive Deoxygenation
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and under an inert atmosphere, dissolve the purified S-methyl xanthate derivative (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: Add tributyltin hydride (n-Bu₃SnH, 1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 equivalents), to the solution.[4]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The removal of tin byproducts can be challenging; a common method is to treat the crude product with a solution of potassium fluoride (KF) on silica gel or by flash chromatography. This will afford 6-methylnicotinic acid.

Stage 2: Esterification of 6-Methylnicotinic Acid

With the dehydroxylation complete, the next step is the esterification of the carboxylic acid group of 6-methylnicotinic acid to form methyl 6-methylnicotinate. This is a crucial activation step for the subsequent construction of the pyrrolidine ring. The Fischer esterification is a classic and effective method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst.[6][7]

Protocol 3: Fischer Esterification
  • Reaction Setup: Suspend 6-methylnicotinic acid (1 equivalent) in methanol (approximately 18-20 mL per gram of acid).[6]

  • Acid Catalysis: In a well-ventilated fume hood, slowly and carefully add concentrated sulfuric acid (H₂SO₄, approximately 1 mL per gram of acid) to the stirred suspension.[6] An exothermic reaction will occur.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 17 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]

  • Neutralization and Extraction: After cooling to room temperature, carefully concentrate the mixture to dryness under reduced pressure. To the residue, add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral (pH 7). Extract the aqueous layer multiple times with ethyl acetate.[6]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 6-methylnicotinate, which is typically an off-white solid.

Parameter Value Reference
Reaction Fischer Esterification[6][7]
Substrate 6-Methylnicotinic Acid[6]
Reagents Methanol, Sulfuric Acid[6]
Conditions Reflux, 17 hours[6]
Reported Yield ~75%[7]

Stage 3: Construction of the Pyrrolidine Ring and N-Methylation

This final stage involves a multi-step sequence to construct the pyrrolidine ring and introduce the N-methyl group, ultimately yielding 6-methylnicotine.[8][9][10] This process begins with a Claisen condensation, followed by ring-opening, reduction, halogenation, and finally, a cyclization with methylamine.[8][9]

Overall Synthetic Pathway for Pyrrolidine Ring Formation

G cluster_0 Pyrrolidine Ring Formation and N-Methylation Methyl 6-methylnicotinate Methyl 6-methylnicotinate Intermediate I Intermediate I Methyl 6-methylnicotinate->Intermediate I  γ-butyrolactone, NaH Intermediate II Intermediate II Intermediate I->Intermediate II  H⁺, Δ (Ring Opening) Intermediate III Intermediate III Intermediate II->Intermediate III  NaBH₄ (Reduction) Intermediate IV Intermediate IV Intermediate III->Intermediate IV  SOCl₂ or PBr₃ (Halogenation) 6-Methylnicotine 6-Methylnicotine Intermediate IV->6-Methylnicotine  CH₃NH₂, Ring Closure

Figure 1: Workflow for the construction of the pyrrolidine ring of 6-methylnicotine.

Protocol 4: Ester Condensation (Claisen Condensation)
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve γ-butyrolactone (1.4 equivalents) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C.[8]

  • Base Addition: Add NaH (1.5 equivalents, 60% dispersion in mineral oil) in portions, maintaining the temperature at 0 °C. Stir for 30 minutes.[8]

  • Addition of Ester: Add a solution of methyl 6-methylnicotinate (1 equivalent) in DMF to the reaction mixture.[8]

  • Reaction: Remove the cooling bath and allow the reaction to proceed at room temperature for 5 hours. Monitor the reaction by TLC.[8]

  • Work-up: Upon completion, carefully quench the reaction with a small amount of 5% dilute hydrochloric acid (HCl) until no further gas evolution is observed. This will yield the β-keto lactone intermediate (Compound I).

Protocol 5: Ring Opening and Decarboxylation
  • Acid Hydrolysis: To the solution containing Compound I, add concentrated HCl and 1,4-dioxane. Heat the mixture to 95 °C and maintain for 5 hours.[8]

  • Neutralization and Extraction: Cool the reaction to room temperature and, in an ice bath, adjust the pH to 9 with a 50% sodium hydroxide (NaOH) solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the γ-keto ester intermediate (Compound II).

Protocol 6: Reduction of the Ketone
  • Dissolution and Cooling: Dissolve Compound II in methanol and cool the solution to -10 °C.

  • Reduction: Add sodium borohydride (NaBH₄) in portions and allow the reaction to proceed for 2 hours at -10 °C.

  • Work-up: Quench the reaction with water and extract the product. Dry the organic layer and concentrate to yield the diol intermediate (Compound III).

Protocol 7: Halogenation
  • Chlorination/Bromination: The diol (Compound III) is then converted to a dihalide. This can be achieved using reagents such as thionyl chloride (SOCl₂) for dichlorination or phosphorus tribromide (PBr₃) for dibromination. The reaction is typically carried out in an inert solvent.

  • Isolation: After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the dihalide intermediate (Compound IV).

Protocol 8: Amination and Ring Closure
  • Cyclization: The final step is the intramolecular cyclization with methylamine to form the pyrrolidine ring.[10] The dihalide (Compound IV) is dissolved in a suitable solvent and treated with an excess of methylamine. This reaction is often carried out in a sealed tube or under pressure.

  • Purification: After the reaction, the mixture is worked up by extraction and purified by distillation or column chromatography to afford the final product, 6-methylnicotine.

Step Reaction Type Key Reagents Intermediate Reference
1 Ester Condensationγ-butyrolactone, NaHβ-keto lactone[8][9]
2 Ring OpeningConcentrated HClγ-keto ester[8][9]
3 ReductionNaBH₄Diol[8][9]
4 HalogenationSOCl₂ or PBr₃Dihalide[8][9]
5 Amination/Ring ClosureCH₃NH₂6-Methylnicotine[8][9][10]

Self-Validation and Analytical Characterization

Throughout the synthesis, it is imperative to validate the identity and purity of the intermediates and the final product. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final 6-methylnicotine product.

Conclusion

The synthetic route detailed in these application notes provides a robust and logical pathway for the synthesis of 6-methylnicotine from this compound derivatives. By beginning with a strategic dehydroxylation, followed by a standard esterification, and culminating in a well-established multi-step pyrrolidine ring formation, this guide offers a comprehensive framework for researchers in the field. The provided protocols, supported by mechanistic insights and key quantitative data, are intended to facilitate the successful execution of this synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Hydroxy-6-methylnicotinic acid (CAS 67367-33-3).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide field-proven insights, troubleshooting guides, and detailed protocols to enhance the success and reproducibility of your experiments.

Introduction: The Synthetic Landscape

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The most prevalent and accessible laboratory-scale synthesis involves a two-step process starting from dehydroacetic acid. This route first requires the acid-catalyzed hydrolysis of dehydroacetic acid to form 4-hydroxy-6-methyl-2-pyrone, which is subsequently converted to the target nicotinic acid derivative via ammonolysis.[3][4][5]

While conceptually straightforward, this pathway presents several practical challenges that can impact yield, purity, and scalability. This guide directly addresses these critical points to provide a self-validating framework for your synthetic work.

Core Synthetic Workflow

The primary synthetic route is visualized below, outlining the transformation from a common starting material to the final product.

G A Dehydroacetic Acid B 4-Hydroxy-6-methyl-2-pyrone A->B  H₂SO₄, 130°C C This compound B->C  aq. NH₄OH

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield of this compound is significantly lower than expected after the ammonolysis of the pyrone intermediate. What are the common causes?

Answer: Low yield in the final step is a frequent challenge and typically stems from one of three areas: incomplete reaction, product loss during workup, or competing side reactions.

  • Incomplete Reaction: The conversion of 4-hydroxy-6-methyl-2-pyrone to the nicotinic acid requires ring-opening followed by recyclization. Ensure that the pyrone starting material is fully dissolved in the aqueous ammonium hydroxide. If solubility is an issue, gentle warming or the use of a co-solvent can be explored, though this may also promote side reactions. The reaction often requires several hours; monitor its completion via Thin Layer Chromatography (TLC) before proceeding to workup.[6]

  • Product Loss During Workup: This is the most common culprit. The product is an amphoteric molecule, and its solubility is highly dependent on pH.

    • Precipitation: The product is typically isolated by acidifying the basic reaction mixture. If the pH is too low or too high, the product may remain in solution as a salt. Carefully adjust the pH with concentrated hydrochloric acid to the isoelectric point, where the product has minimum solubility, to ensure maximum precipitation.[7]

    • Filtration: Ensure the precipitated solid is thoroughly cooled in an ice bath before filtration to minimize losses to the filtrate. Wash the collected solid with cold water, not organic solvents in which it might have some solubility.

  • Side Reactions: While less common under controlled conditions, prolonged heating or excessively high temperatures can lead to decomposition or polymerization products, which complicate purification and reduce the yield of the desired product.

Question 2: I am struggling to purify the final product. TLC analysis of my crude material shows multiple spots. What are the likely impurities and the best purification strategy?

Answer: The primary impurities are typically unreacted 4-hydroxy-6-methyl-2-pyrone and potential side-products from the ammonolysis.

  • Common Impurities:

    • Unreacted Starting Material: The pyrone starting material is a common contaminant if the reaction is incomplete.

    • Ring-Opened Amide: The intermediate acyclic amide, formed after the initial reaction with ammonia, may be present if it fails to cyclize completely.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the crude product. The choice of solvent is critical. Based on analogous structures, recrystallization from 50% aqueous acetic acid or hot water can yield a highly pure product.[7] Experiment with different solvent systems (e.g., water, ethanol/water, acetic acid/water) to find the optimal conditions.

    • Washing: Before recrystallization, ensure the crude solid is thoroughly washed with cold water to remove inorganic salts introduced during the pH adjustment.[7]

    • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A polar eluent system, such as Dichloromethane/Methanol (e.g., 20:1), is a good starting point for separating the highly polar nicotinic acid product from less polar impurities.[6]

Question 3: The initial hydrolysis of dehydroacetic acid to 4-hydroxy-6-methyl-2-pyrone is giving a dark, tarry substance instead of a clean white solid. What is going wrong?

Answer: The formation of tarry byproducts during the acid hydrolysis of dehydroacetic acid is almost always due to improper temperature control.

The reaction involves heating the starting material in concentrated sulfuric acid.[3] This is a strongly exothermic and dehydrating environment. If the temperature exceeds the optimal range (around 130°C), charring and polymerization will occur, leading to the dark, intractable material you are observing.

Solution:

  • Strict Temperature Monitoring: Use a thermometer directly in the reaction flask and a controlled heating source (e.g., an oil bath) to maintain the temperature at 130°C.

  • Controlled Heating: Heat the mixture gradually to the target temperature.

  • Rapid Quenching: As soon as the reaction is complete (typically after about 10 minutes), pour the hot mixture directly onto chopped ice.[3] This rapid cooling and dilution halts the reaction and precipitates the pyrone product before it can decompose, usually resulting in a clean, filterable solid.

Troubleshooting Decision Workflow

For a systematic approach to diagnosing low yield, follow the logical progression outlined below.

G Start Low Yield Observed CheckTLC Run TLC of Crude Product vs. Starting Material (SM) Start->CheckTLC HighSM High amount of SM present CheckTLC->HighSM SM Spot Intense LowSM Little to no SM present CheckTLC->LowSM SM Spot Faint/Absent Action_IncompleteRxn Diagnosis: Incomplete Reaction Solution: Increase reaction time or use gentle warming. HighSM->Action_IncompleteRxn CheckWorkup Review Workup Procedure. Was pH carefully adjusted? Was mixture properly cooled? LowSM->CheckWorkup WorkupOK Yes CheckWorkup->WorkupOK Yes WorkupNotOK No CheckWorkup->WorkupNotOK No CheckPurity Diagnosis: Side Reactions or Decomposition Solution: Lower reaction temperature. Purify via recrystallization or chromatography. WorkupOK->CheckPurity Action_WorkupLoss Diagnosis: Product Loss During Workup Solution: Optimize pH for precipitation and ensure thorough cooling before filtration. WorkupNotOK->Action_WorkupLoss

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is the most effective and immediate method.[6] Use a polar solvent system like Ethyl Acetate/Hexane (1:1) or Dichloromethane/Methanol (10:1). The product, being a carboxylic acid, will have a much lower Rf value (it will stick to the baseline more) than the pyrone starting material. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q: What are the critical safety precautions for this synthesis? A:

  • Concentrated Sulfuric Acid: This is highly corrosive. Always wear gloves, safety glasses, and a lab coat. When preparing the hydrolysis reaction, add the dehydroacetic acid to the acid slowly. When quenching, pour the hot acid mixture into ice slowly and with stirring to manage the exothermic release.

  • Ammonium Hydroxide: Use concentrated ammonium hydroxide in a well-ventilated fume hood as it releases pungent and irritating ammonia gas.

  • Pressure: Do not conduct the ammonolysis in a sealed vessel, as heating can generate pressure from ammonia gas.

Q: Can I use other ammonia sources for the second step? A: Aqueous ammonium hydroxide is ideal because it serves as both the reagent and the solvent. While other sources like ammonia gas in an organic solvent could theoretically work, they introduce complexity (handling of gas, solvent selection) and offer no significant advantage for this specific transformation on a lab scale.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid

This protocol is adapted from established literature procedures.[3]

Materials:

  • Dehydroacetic acid

  • Sulfuric acid (92-98%)

  • Ice

  • Deionized water

Procedure:

  • Place 5 mL of concentrated sulfuric acid (92%) in a 25 mL round-bottom flask.

  • Carefully heat the flask in an oil bath to 130°C.

  • Once the temperature is stable, add 1.0 g of dehydroacetic acid to the hot acid in small portions with stirring.

  • Maintain the mixture at 130°C for 10 minutes. The solution should turn a dark brown.

  • While still warm, carefully pour the reaction mixture into a beaker containing approximately 50 g of chopped ice.

  • A white or off-white precipitate will form immediately. Stir the slurry for a few minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.

  • Dry the resulting white solid in a desiccator or a vacuum oven at low heat. A typical yield is around 80-86%.

Protocol 2: Synthesis of this compound

This protocol is a composite based on the reaction of pyrones with ammonia.[3][7]

Materials:

  • 4-Hydroxy-6-methyl-2-pyrone (from Protocol 1)

  • Aqueous ammonium hydroxide (14-28%)

  • Concentrated hydrochloric acid

  • Ice

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 1.0 g of 4-hydroxy-6-methyl-2-pyrone.

  • Add 20 mL of 14% aqueous ammonium hydroxide to the flask. Ensure the flask is in a well-ventilated fume hood.

  • Heat the mixture to a gentle reflux (around 80-90°C) with stirring. Continue heating for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, cool the solution to room temperature and then further in an ice bath.

  • With continuous stirring in the ice bath, slowly add concentrated hydrochloric acid dropwise to the solution. The product will begin to precipitate.

  • Continue adding acid until the solution is strongly acidic (pH 2-3). Check the pH with litmus paper or a pH meter.

  • Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the yellow, microcrystalline solid by vacuum filtration.

  • Wash the filter cake with two portions of cold water and then a small amount of cold ethanol.

  • Dry the product thoroughly. The expected yield is typically in the range of 70-90%. The product can be further purified by recrystallization if necessary.

Summary of Reaction Parameters
StepKey ReagentsTemperatureTimeTypical YieldKey Considerations
1. Hydrolysis Dehydroacetic Acid, H₂SO₄130°C10 min80-86%Strict temperature control is critical to prevent charring.[3]
2. Ammonolysis 4-Hydroxy-6-methyl-2-pyrone, NH₄OHReflux (~90°C)4-6 hours70-90%Careful pH adjustment during workup is essential for product isolation.[7]

References

Technical Support Center: Synthesis of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Hydroxy-6-methylnicotinic acid (CAS 67367-33-3).[1][2] As a crucial pyridine-based structural motif in pharmaceutical and agrochemical research, its efficient synthesis is paramount.[3] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation.

Understanding the Primary Synthetic Pathway

The synthesis of substituted pyridines, including this compound, often relies on the condensation of carbonyl compounds with a nitrogen source. A common and adaptable route involves the reaction of an acetoacetate derivative with a formamide equivalent, which proceeds through cyclization and subsequent aromatization to form the pyridine ring. Understanding this core pathway is essential for diagnosing deviations that lead to side products.

Main_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product R1 Ethyl Acetoacetate R2 Formamide I1 Enamine Intermediate R1->I1 + Formamide R2->I1 I2 Dihydropyridine Intermediate I1->I2 Cyclization/ Condensation P1 This compound I2->P1 Oxidation/ Aromatization

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, and I have a significant amount of unreacted starting material. What are the likely causes?

Answer: Low conversion is a common issue in pyridine synthesis and typically points to three areas: incomplete reaction, equilibrium limitations, or suboptimal reaction conditions.

  • Causality - Incomplete Initial Condensation: The initial formation of the enamine intermediate from ethyl acetoacetate and formamide is a critical step. If the temperature is too low or the reaction time is too short, this step will not go to completion. Water can also inhibit this step; ensure all reagents and glassware are anhydrous.

  • Causality - Inefficient Cyclization: The subsequent cyclization to the dihydropyridine intermediate requires sufficient thermal energy.[4] Reactions are often run at reflux in solvents like glacial acetic acid or methanol to drive this step.[4] Insufficient heat will stall the reaction at the intermediate stage.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use anhydrous solvents and fresh formamide.

    • Optimize Temperature: Ensure the reaction mixture is maintained at the appropriate reflux temperature for your chosen solvent. High temperatures can sometimes be avoided by performing the condensation under acidic conditions.

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[5][6] Extend reaction times until the starting material spot on the TLC plate has disappeared or significantly diminished.

Question 2: My LC-MS and NMR data show a major byproduct that isn't the starting material. What could it be?

Answer: The formation of stable, off-pathway byproducts is a clear indicator of a specific side reaction dominating. The identity of the byproduct provides crucial clues to the reaction's failure mode.

  • Probable Side Product 1: Michael Adduct: If the initial Michael addition occurs but the subsequent cyclization fails, you may isolate a stable Michael adduct. This is often due to steric hindrance or electronic factors that disfavor the ring-closing step.[4]

  • Probable Side Product 2: Dihydropyridine Intermediate: The final step in many pyridine syntheses is an oxidation or aromatization to form the stable aromatic ring.[3] If the oxidizing agent is weak, insufficient, or absent, the reaction can stall at the 1,4-dihydropyridine stage. This is a very common impurity.

  • Probable Side Product 3: Self-Condensation of Acetoacetate: Ethyl acetoacetate can undergo self-condensation (a Claisen condensation) under basic or even neutral conditions to form dehydroacetic acid, which can further react to produce a variety of impurities.

Side_Reactions Start Starting Materials (Acetoacetate + Formamide) Inter Enamine Intermediate Start->Inter Condensation SP2 Self-Condensation Product Start->SP2 DHP Dihydropyridine Intermediate Inter->DHP Cyclization SP1 Michael Adduct (Incomplete Cyclization) Inter->SP1 DHP->DHP Product Desired Product (this compound) DHP->Product Aromatization

Caption: Key decision points where side reactions can occur during synthesis.

Question 3: My crude product is a dark, tarry substance that is very difficult to purify. How can I clean it up?

Answer: The formation of tar or polymeric material often results from high reaction temperatures, extended reaction times in the presence of strong acids or bases, or the decomposition of unstable intermediates. Purification requires a robust, multi-step approach.

  • Causality - Polymerization: Pyridine and its precursors can be sensitive to highly acidic conditions and high heat, leading to polymerization. Over-oxidation can also generate highly reactive species that polymerize.[5]

  • Self-Validating Purification Protocol:

    • Initial Workup: After the reaction, cool the mixture and neutralize it carefully. For acidic reactions, use a saturated sodium bicarbonate solution until gas evolution ceases.[7] For basic reactions, use a dilute acid like 1M HCl.

    • Solvent Extraction: Extract the neutralized mixture with an appropriate organic solvent (e.g., ethyl acetate). This will separate the product and organic-soluble impurities from inorganic salts and highly polar tars.

    • pH-Controlled Precipitation: this compound is amphoteric. After extraction, you can often purify it by acidifying the aqueous layer to a low pH (e.g., pH 2-3) with HCl. The carboxylic acid should precipitate out of the solution. Filter the solid and wash it with cold water.

    • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid. This is highly effective at removing closely related impurities.

Byproduct TypeProbable CauseKey Identification Marker (Hypothetical)Mitigation Strategy
Dihydropyridine Intermediate Incomplete aromatization/oxidationSignals in ¹H NMR around 4.5-5.5 ppm; M+2 peak in MSAdd a mild oxidizing agent (e.g., air, DDQ) or ensure reaction conditions promote aromatization.[3]
Michael Adduct Failed cyclizationAbsence of pyridine ring signals in NMR; presence of open-chain carbonyl and amine signalsIncrease reaction temperature; use a catalyst that promotes cyclization (e.g., acetic acid).[4]
Over-Oxidized Products Reaction temperature too high; excess oxidantPresence of additional carboxylic acid signals in NMR; loss of the methyl group signalCarefully control reaction temperature and stoichiometry of the oxidizing agent.[5]

Frequently Asked Questions (FAQs)

Q1: How critical is the choice of the nitrogen source for the reaction?

A1: The nitrogen source is fundamental. While simple ammonia can be used, ammonium acetate is often preferred.[4] It serves as both the nitrogen source and a mild acidic catalyst that promotes the necessary dehydration and cyclization steps, often leading to higher yields and cleaner reactions.

Q2: My synthesis requires an oxidation step. What are some "greener" or more efficient alternatives to heavy metal oxidants?

A2: The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable advocates for avoiding heavy metals and poor atom-economy oxidants.[3] Preferable choices include using O₂ (air) or H₂O₂ as the terminal oxidant, often with a catalyst. Direct formation of the aromatic system by eliminating a small molecule like water is the most ideal "green" approach.[3]

Q3: Can this synthesis be performed in a "one-pot" or telescoped process to improve efficiency?

A3: Yes, multi-component reactions that form the pyridine ring in a single step are highly desirable and often possible.[3] A one-pot process that combines the initial condensation, cyclization, and final aromatization without isolating intermediates can significantly improve efficiency and reduce waste. This, however, requires careful optimization of reaction conditions to ensure each step proceeds cleanly before the next begins.

Experimental Protocols

Protocol 1: Optimized Purification by pH-Controlled Precipitation

This protocol assumes the reaction has been completed and quenched.

  • Neutralization & Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until all acid is neutralized (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and set them aside (this contains neutral byproducts).

  • Acidification & Precipitation:

    • Place the remaining aqueous layer in an ice bath and stir.

    • Slowly add 1M HCl dropwise to the aqueous layer. Monitor the pH. The product will begin to precipitate as the solution becomes acidic.

    • Continue adding acid until the pH is approximately 3-4 to ensure complete precipitation.

  • Isolation & Drying:

    • Filter the resulting white/off-white solid using a Büchner funnel.

    • Wash the solid cake with two portions of cold deionized water, followed by a small portion of cold ethanol to aid in drying.

    • Dry the purified product under vacuum at 50 °C to a constant weight.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Hydroxy-6-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to not only solve problems but also to provide a framework for rational optimization.

A critical aspect to understand from the outset is the tautomeric nature of the target molecule. This compound exists in equilibrium with its more stable lactam tautomer, 4-hydroxy-6-methyl-2(1H)-pyridone. For the purpose of synthesis and characterization, it is often the pyridone form that is isolated and handled. This guide will address the synthesis of this stable pyridone form.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of this compound and its pyridone tautomer.

Q1: What is the most common and accessible synthetic route to 4-Hydroxy-6-methyl-2(1H)-pyridone?

A1: The most frequently cited and practical laboratory-scale synthesis starts from commercially available dehydroacetic acid. This process involves two key steps:

  • Ring Opening and Re-cyclization: Dehydroacetic acid is first treated with a strong acid, such as sulfuric acid, to yield 4-hydroxy-6-methyl-2-pyrone.[1]

  • Amination: The resulting pyrone is then reacted with an ammonia source, typically aqueous ammonium hydroxide, to replace the ring oxygen with a nitrogen atom, forming the desired 4-hydroxy-6-methyl-2(1H)-pyridone.[1]

Q2: Can you explain the tautomerism between this compound and 4-hydroxy-6-methyl-2(1H)-pyridone?

A2: Certainly. This is a classic case of lactam-lactim tautomerism. The 4-hydroxy-6-methyl-2(1H)-pyridone form is the lactam, characterized by a carbonyl group (C=O) and an N-H bond within the ring. The this compound form is the lactim, which features a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) in the ring. In solid state and in most common solvents, the equilibrium heavily favors the more stable lactam (pyridone) form. This is crucial for spectroscopic analysis, as the observed data will correspond to the pyridone structure.

Q3: What are the best analytical techniques to monitor reaction progress and confirm product identity?

A3: A multi-technique approach is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring of the consumption of starting materials and the appearance of the product. It is fast, efficient, and helps in determining the reaction endpoint.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The spectra will confirm the presence of the methyl group, the aromatic protons, and the characteristic shifts associated with the pyridone ring.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[2]

  • Melting Point Analysis: A sharp melting point, consistent with literature values, is a good indicator of purity.

Q4: What are the primary safety considerations for this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Key hazards include:

  • Corrosive Acids: Concentrated sulfuric acid, used in the first step, is highly corrosive and requires handling in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia: Aqueous ammonium hydroxide is a corrosive irritant with a pungent odor. All work should be conducted in a well-ventilated fume hood.

  • Organic Solvents: Standard precautions for handling flammable organic solvents used during extraction and purification (e.g., chloroform, ethyl acetate) should be observed.

Part 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Causes Solutions & Scientific Rationale
Issue 1: Low Yield in Pyridone Formation 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal pH during Workup: The product is amphoteric. Incorrect pH can lead to loss of product in the aqueous phase. 3. Side Reactions: High temperatures can sometimes lead to decomposition or polymerization of starting materials or products.1. Optimize Reaction Conditions:     a. Time: Extend the reaction time and monitor by TLC until the starting pyrone spot has disappeared.     b. Temperature: While reflux is often used, ensure controlled heating to prevent decomposition. For the reaction of 4-hydroxy-6-methyl-2-pyrone with ammonia, heating is typically required to drive the reaction forward.[1] 2. Controlled Acidification: After the reaction with ammonia, the product exists as its ammonium salt. It must be carefully acidified to its isoelectric point to precipitate out of the solution. Add acid dropwise while monitoring the pH and precipitation. Over-acidification can re-solubilize the product. 3. Temperature Control: Use a stable heat source (e.g., oil bath) to maintain a consistent temperature and avoid localized overheating.
Issue 2: Product is an Off-Color or Gummy Solid 1. Presence of Impurities: Colored impurities may co-precipitate with the product. 2. Trapped Solvents: Inefficient drying can leave residual solvent, resulting in a non-crystalline solid. 3. Incomplete Reaction: The presence of unreacted starting material can interfere with crystallization.1. Recrystallization: This is the most effective method for purification. Water or an ethanol/water mixture is often a suitable solvent system. The goal is to dissolve the product in a minimum amount of hot solvent and allow it to slowly cool, leaving impurities behind in the mother liquor. 2. Activated Charcoal Treatment: If the product is highly colored, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. The charcoal is then removed by hot filtration. 3. Thorough Drying: Dry the final product under vacuum, possibly with gentle heating, to remove all traces of solvent.
Issue 3: Complex or Unclear NMR Spectrum 1. Presence of Tautomers: While the pyridone form dominates, solvent effects can sometimes allow for the detection of minor tautomers, leading to extra peaks. 2. Residual Solvent: Peaks corresponding to solvents used in the workup (e.g., ethanol, ethyl acetate) may be present. 3. Salt Formation: If the product was not fully neutralized, it might exist as a salt, which can significantly alter chemical shifts and peak shapes (often causing broadening).1. Use a Standard NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often excellent for pyridone compounds as it can help resolve N-H protons. Comparing spectra in different solvents (e.g., DMSO-d₆ vs. D₂O) can help identify exchangeable protons.[2] 2. High Vacuum Drying: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample to eliminate solvent peaks. 3. Ensure Neutrality: Before final isolation, ensure the product is at its isoelectric point. If necessary, wash the isolated solid with cold deionized water to remove any residual salts.

Part 3: Experimental Protocols & Visualizations

Overall Synthesis Workflow

The diagram below illustrates the two-step conversion of dehydroacetic acid to the target 4-hydroxy-6-methyl-2(1H)-pyridone.

cluster_0 Step 1: Pyrone Synthesis cluster_1 Step 2: Pyridone Formation Start Dehydroacetic Acid Step1 React with H₂SO₄ Start->Step1 130°C, 10 min Product1 4-Hydroxy-6-methyl-2-pyrone Step1->Product1 Step2 React with NH₄OH (aq) Product1->Step2 Reflux Workup Acidify to precipitate Step2->Workup FinalProduct 4-Hydroxy-6-methyl-2(1H)-pyridone Workup->FinalProduct

Caption: Synthetic pathway from dehydroacetic acid.

Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid

Adapted from Macías-Ruvalcaba, et al., 2014.[1]

  • Reaction Setup: In a 50 mL flask, place dehydroacetic acid (e.g., 1.0 mmol).

  • Acid Addition: Carefully add a 92% aqueous solution of sulfuric acid (e.g., 5.0 mmol).

  • Heating: Heat the mixture to 130°C and maintain for 10 minutes. The mixture will become a dark solution.

  • Quenching: While still warm, carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice. A white precipitate will form immediately.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with several portions of cold water to remove residual acid.

  • Drying: Dry the solid to obtain 4-hydroxy-6-methyl-2-pyrone, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Hydroxy-6-methyl-2(1H)-pyridone

Adapted from Macías-Ruvalcaba, et al., 2014.[1]

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 4-hydroxy-6-methyl-2-pyrone (e.g., 1.5 mmol) with 20 mL of 95% ethanol and 20 mL of methanol.

  • Base Addition: Add aqueous ammonium hydroxide to the mixture.

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction's completion using TLC analysis.

  • Concentration: Once the reaction is complete, reduce the solvent volume using a rotary evaporator. A precipitate will form.

  • Isolation: Filter the precipitate and wash it sequentially with cold methanol and then diethyl ether to remove soluble impurities.

  • Drying: Dry the isolated solid under vacuum to yield the final product, 4-hydroxy-6-methyl-2(1H)-pyridone.

Troubleshooting Logic for Low Yield

The following diagram provides a decision-making workflow for addressing low product yields.

Start Low Yield Observed CheckTLC Check TLC of crude product. Is starting material present? Start->CheckTLC YesSM YES CheckTLC->YesSM Yes NoSM NO CheckTLC->NoSM No CheckFiltrate Check pH of aqueous filtrate. Is it far from neutral (pH 5-7)? YespH YES CheckFiltrate->YespH Yes NopH NO CheckFiltrate->NopH No Action_Time Incomplete Reaction. Solution: Increase reflux time or ensure adequate temperature. YesSM->Action_Time NoSM->CheckFiltrate Action_pH Product lost to aqueous phase. Solution: Re-adjust filtrate pH to isoelectric point and re-filter. YespH->Action_pH Action_Decomp Potential decomposition. Solution: Lower reaction temperature and monitor closely by TLC. NopH->Action_Decomp

Caption: Decision tree for troubleshooting low yield.

References

Troubleshooting 4-Hydroxy-6-methylnicotinic acid crystallization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 4-Hydroxy-6-methylnicotinic acid Crystallization

Welcome to the technical support center for the crystallization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Drawing from established principles of physical chemistry and practical laboratory experience, this resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Section 1: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyridine ring, a carboxylic acid group, and a hydroxyl group.[1][2] Its structure presents unique challenges and opportunities for crystallization. The presence of both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functionalities, along with hydrogen-bonding hydroxyl groups, means that its solubility is highly sensitive to pH and solvent choice.[3][4][5] A recent study demonstrated that various hydroxynicotinic acids yield a wide diversity of crystal forms—from individual crystals to microcrystalline powders and amorphous solids—simply by adjusting the pH of an aqueous solution.[6][7]

Section 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during the crystallization of this compound. Each question is followed by an explanation of the underlying causes and a step-by-step protocol for resolution.

FAQ 1: No crystals are forming, and my solution remains clear. What should I do?

Underlying Cause: This situation arises when the solution is undersaturated, meaning the concentration of your compound is below its solubility limit under the current conditions.[8] Alternatively, the solution may be supersaturated but lacks the necessary activation energy for nucleation (the initial formation of crystal seeds).[9]

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[8][10] The microscopic imperfections on the glass provide high-energy sites that can promote nucleation.

  • Concentrate the Solution: If scratching fails, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent.[8][10] This increases the solute concentration. Allow the solution to cool slowly again. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of an impure solid.[10]

  • Introduce a Seed Crystal: If you have a small crystal of this compound from a previous successful crystallization, add it to the supersaturated solution.[8] This bypasses the initial nucleation energy barrier and provides a template for crystal growth.

  • Cool to a Lower Temperature: If crystals still haven't formed, the solubility of the compound might be higher than anticipated. Try cooling the solution further using an ice bath or refrigerator.[8] Slower cooling is generally preferred to obtain higher purity crystals.

FAQ 2: My compound has "oiled out," forming liquid droplets instead of solid crystals. How can I fix this?

Underlying Cause: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the level of supersaturation is so high that the solute separates into a second liquid phase instead of an ordered solid lattice.[10] This is a common problem with organic compounds, especially when the solution is cooled too quickly or is highly concentrated.[10][11] Impurities can also depress the melting point, exacerbating this issue.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% of the original volume) to decrease the supersaturation level upon cooling.[10]

  • Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like an ice bath. Slower cooling provides molecules with the time needed to arrange themselves into an ordered crystal lattice.

  • Modify the Solvent System: Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (in which the compound is less soluble but is miscible with the good solvent) until the solution becomes faintly cloudy (the saturation point).[12][13] Then, allow it to cool slowly.

FAQ 3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. What went wrong?

Underlying Cause: The rapid formation of a fine powder or very small needles indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[10] This typically happens when a solution is highly supersaturated or cooled too quickly, leading to the simultaneous formation of a massive number of nuclei.[14] While the yield may be high, the purity is often compromised as impurities get trapped in the rapidly forming solid.[10]

Troubleshooting Protocol:

  • Reduce the Level of Supersaturation: The most effective solution is to use more solvent. Re-heat the solution to dissolve the powder, then add an additional 10-25% of the solvent.[10] This will lower the supersaturation level as it cools, favoring slower, more controlled crystal growth on fewer nuclei.

  • Control the Cooling Process: Avoid flash-cooling in a cold bath. Let the solution cool gradually on the benchtop. Insulating the flask can further slow the process. An ideal crystallization should show initial crystal formation after about 5-15 minutes, with continued growth over 20-30 minutes or longer.[10]

  • Consider a Different Solvent: A solvent in which the compound has slightly lower solubility at boiling temperatures may provide a more controlled crystallization window.

FAQ 4: My final product has poor purity or is discolored. How can I improve it?

Underlying Cause: Discoloration is often due to high-molecular-weight, colored impurities that co-precipitate with your product. Poor purity can result from crystallization that is too rapid or from using an inappropriate solvent that also crystallizes impurities.[10][12]

Troubleshooting Protocol:

  • Activated Charcoal Treatment: If the solution is colored, add a very small amount of activated charcoal to the hot solution before filtration.[12] The charcoal will adsorb the colored impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired compound, reducing the overall yield.[10]

  • Perform a Hot Filtration: After the charcoal treatment (or if you suspect insoluble impurities), perform a hot filtration to remove the charcoal and any other solid contaminants before allowing the solution to cool and crystallize.

  • Optimize the Solvent: Ensure your chosen solvent has a steep solubility curve for your compound—high solubility when hot and low solubility when cold. This maximizes recovery while leaving impurities behind in the mother liquor.

  • Recrystallization: The most reliable method to improve purity is to perform the crystallization again. Dissolve the impure crystals in a minimal amount of fresh, hot solvent and repeat the cooling and filtration process.

Section 3: Key Experimental Parameters & Methodologies

Success in crystallization hinges on the careful control of several key parameters.

Solvent Selection

The choice of solvent is the most critical factor. An ideal solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound sparingly or not at all when cold.

  • Be chemically inert to the compound.

  • Have a boiling point low enough to be easily removed from the crystals.[12][13]

For this compound, its polar nature suggests that polar solvents are a good starting point.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water10080.1Good for polar compounds; high boiling point can make drying difficult.[12] The solubility of nicotinic acid derivatives is highly pH-dependent in water.[4][5][15]
Ethanol7824.5A versatile solvent for many organic compounds.[16] Often used in solvent pairs with water.[13]
Methanol6532.7Similar to ethanol but more polar and with a lower boiling point.
Acetic Acid1186.2Can be effective but is reactive with certain functional groups and difficult to remove.[12][13]
Acetone5620.7A good solvent with a low boiling point, often used in solvent pairs with non-polar solvents like hexanes.[16]
pH Adjustment Crystallization Workflow

Given the amphoteric nature of this compound, pH adjustment is a powerful crystallization technique.[3] The compound's solubility will be highest at low pH (where the pyridine nitrogen is protonated) and high pH (where the carboxylic acid is deprotonated), and lowest near its isoelectric point.

Caption: Workflow for pH adjustment crystallization.

Anti-Solvent Crystallization Workflow

This technique is useful when a single solvent with a steep solubility curve cannot be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" to reduce the compound's solubility and induce crystallization.[11][14]

Caption: General workflow for anti-solvent crystallization.

Section 4: Advanced Concepts - Polymorphism

What is polymorphism? Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[17] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. Controlling polymorphism is critical in the pharmaceutical industry as it can impact a drug's bioavailability and shelf-life.[18][19]

How do I know if I have a polymorphism issue? You might suspect polymorphism if you observe different crystal habits (e.g., needles vs. plates) or different melting points from batches crystallized under slightly different conditions (e.g., different solvents, different cooling rates).

How can I control polymorphism? Controlling polymorphism is a complex field, but key factors include:

  • Solvent Choice: Different solvents can favor the nucleation and growth of specific polymorphs.

  • Temperature and Cooling Rate: The rate of cooling can determine whether a kinetically favored (metastable) or thermodynamically favored (stable) polymorph is formed.[19]

  • Additives: The presence of certain polymers or other additives can inhibit the formation of some polymorphs or stabilize others.[20]

If polymorphism is a concern, advanced characterization techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are necessary to identify and characterize the different crystal forms.[21]

References

Technical Support Center: Investigating the Degradation Pathways of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Hydroxy-6-methylnicotinic acid. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and frequently asked questions encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the likely initial step in the microbial degradation of this compound?

Based on studies of similar pyridine derivatives, the initial step in the microbial degradation of this compound is likely a hydroxylation event. For the related compound 6-methylnicotinic acid, hydroxylation at the C2 position has been identified as the first step in its degradation pathway by certain bacteria.[1][2] This suggests that a similar regioselective hydroxylation could occur with this compound, potentially catalyzed by a monooxygenase.

Q2: What are the key enzymes expected to be involved in the degradation of this compound?

The degradation of pyridine and its derivatives often involves a cascade of enzymatic reactions. For this compound, the key enzymes are likely to include:

  • Monooxygenases: These enzymes are frequently responsible for the initial hydroxylation of the pyridine ring, a critical activation step.[3][4]

  • Dioxygenases: Following initial hydroxylation, dioxygenases often catalyze the cleavage of the pyridine ring, a crucial step in the breakdown of the heterocyclic structure.[5]

  • Dehydrogenases: These enzymes are typically involved in the subsequent oxidation of intermediates.

  • Hydrolases: Hydrolases may play a role in the cleavage of amide or ester bonds in downstream metabolites.

Q3: What is the proposed degradation pathway for this compound?

While the complete degradation pathway for this compound is not yet fully elucidated in the literature, a plausible pathway can be proposed based on the known metabolism of related compounds like nicotinic acid and 6-methylnicotinic acid. The proposed pathway involves initial hydroxylation, followed by further oxidation, ring cleavage, and subsequent metabolism of the resulting aliphatic compounds.

Proposed Degradation Pathway of this compound cluster_0 Core Degradation Pathway 4-Hydroxy-6-methylnicotinic_acid This compound Intermediate_1 Proposed Dihydroxy-methylnicotinic acid Intermediate 4-Hydroxy-6-methylnicotinic_acid->Intermediate_1 Monooxygenase Intermediate_2 Ring Cleavage Product Intermediate_1->Intermediate_2 Dioxygenase Central_Metabolism Central Metabolism (e.g., TCA Cycle) Intermediate_2->Central_Metabolism Further enzymatic steps

Caption: Proposed microbial degradation pathway of this compound.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect microbial strain Ensure the selected microbial strain has a known or predicted capability to degrade pyridine derivatives. Consider using enrichment cultures from environments contaminated with pyridine compounds to isolate potent degraders.[1][2]
Sub-optimal culture conditions Optimize culture parameters such as pH, temperature, aeration, and media composition. The optimal conditions can vary significantly between different microbial species.
Toxicity of the compound High concentrations of this compound or its intermediates may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal substrate concentration.
Lack of enzyme induction The degradative enzymes may be inducible. Ensure that the microbial culture has been appropriately pre-exposed to the substrate or a suitable inducer to trigger the expression of the necessary enzymes.
Issue 2: I am having difficulty identifying the degradation intermediates by HPLC-MS.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low concentration of intermediates Intermediates may be transient and present at very low concentrations. Optimize sampling times to capture the peak accumulation of intermediates. Concentrate your samples before analysis using techniques like solid-phase extraction (SPE).
Poor chromatographic separation The intermediates may co-elute with the parent compound or other media components. Optimize your HPLC method by adjusting the mobile phase composition, gradient, and column chemistry. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often required for the simultaneous quantification of nicotinic acid and its metabolites.[6][7]
Unstable intermediates Some degradation intermediates may be chemically unstable. Ensure samples are processed and analyzed promptly after collection. Consider derivatization to stabilize reactive functional groups.
Incorrect mass spectrometric parameters Optimize the mass spectrometer settings, including ionization source parameters and collision energies, for the detection of expected intermediates.

Experimental Protocols

Protocol 1: Basic Microbial Degradation Assay

This protocol outlines a fundamental experiment to assess the degradation of this compound by a selected microbial strain.

Microbial Degradation Assay Workflow cluster_workflow Experimental Workflow Step1 1. Prepare microbial inoculum Step2 2. Set up triplicate cultures with and without the test compound Step1->Step2 Step3 3. Incubate under optimal growth conditions Step2->Step3 Step4 4. Collect samples at regular time intervals Step3->Step4 Step5 5. Analyze samples by HPLC-MS Step4->Step5

Caption: Workflow for a microbial degradation assay.

Methodology:

  • Inoculum Preparation: Grow the selected microbial strain in a suitable liquid medium to the mid-exponential phase. Harvest the cells by centrifugation and wash them with a sterile buffer to remove residual medium.

  • Culture Setup: Resuspend the washed cells in a minimal medium containing a known concentration of this compound as the sole carbon and nitrogen source. Set up control cultures without the compound and uninoculated controls with the compound.

  • Incubation: Incubate the cultures under appropriate conditions of temperature and agitation.

  • Sampling: At predetermined time points, withdraw aliquots from each culture.

  • Sample Analysis: Centrifuge the samples to remove cells. Analyze the supernatant for the disappearance of the parent compound and the appearance of potential metabolites using a validated HPLC-MS method.

Protocol 2: HPLC-MS Method for Metabolite Analysis

This protocol provides a starting point for developing an HPLC-MS method to analyze this compound and its degradation products.

Instrumentation and Conditions:

Parameter Recommendation
HPLC System A standard HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Column A reversed-phase C18 column is a good starting point. For polar metabolites, a HILIC column may be more suitable.
Mobile Phase A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
Detection Mass spectrometry in both positive and negative ion modes to ensure the detection of a wide range of metabolites. Selected Reaction Monitoring (SRM) can be used for targeted quantification of known intermediates.[6]

Data Presentation:

Compound Expected [M+H]+ Expected [M-H]-
This compound154.04152.03
Proposed dihydroxy-methylnicotinic acid170.04168.03

References

Technical Support Center: Overcoming Reactivity Challenges with 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-6-methylnicotinic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable heterocyclic building block. Its unique electronic and structural properties often lead to poor reactivity in common transformations. This guide provides in-depth, troubleshooting-focused answers and detailed protocols to help you overcome these challenges.

Understanding the Core Problem: Why is this compound So Unreactive?

The poor reactivity of this compound stems from a combination of three key factors:

  • Keto-Enol Tautomerism: The 4-hydroxy pyridine moiety exists in equilibrium with its more stable pyridone (or keto) tautomer.[1][2][3][4][5] In this pyridone form, the nucleophilicity of the oxygen atom is significantly diminished as it is part of a vinylogous amide system, making reactions like O-alkylation or O-acylation difficult.[6]

  • Zwitterionic Character & Solubility: The molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen. This leads to a zwitterionic form, which contributes to high crystallinity and often results in poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[7][8] Many reactions fail simply because the starting material is not fully dissolved.

  • Electronic Deactivation: The pyridine ring is an electron-deficient system. This inherent electronic nature deactivates the attached carboxylic acid group, making it a weaker nucleophile and more challenging to activate for amide coupling or esterification compared to a standard benzoic acid.

Below, we address the most common experimental failures in a question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My amide coupling/esterification of the carboxylic acid is failing or giving very low yields. What's going wrong?

This is the most frequently encountered issue. The low reactivity of the carboxyl group requires more robust activation methods than standard protocols.

Root Cause Analysis:

  • Insufficient Activation: Standard coupling reagents like DCC or EDC alone are often not potent enough to activate the electron-poor carboxylic acid effectively.[9] The intermediate O-acylisourea may not form efficiently or may not be reactive enough to be intercepted by the amine/alcohol.[10]

  • Poor Solubility: If the starting material does not fully dissolve in the reaction solvent (e.g., DCM, THF), the reaction will be heterogeneous and extremely slow or incomplete.

  • Wrong Base: The choice and amount of base are critical. A non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is essential to prevent side reactions and ensure the amine nucleophile remains deprotonated.[11]

Solutions & Troubleshooting Workflow:

G start Amide Coupling Fails solubility Is Starting Material Fully Dissolved? start->solubility reagent Are you using a high-activity coupling reagent? solubility->reagent Yes solvent Switch to Polar Aprotic Solvent (DMF, DMSO, NMP) Consider gentle heating (40-50°C) solubility->solvent No protocol Follow Protocol 1: High-Activity Coupling reagent->protocol Yes reagent->protocol No, using DCC/EDC alone success Reaction Succeeds protocol->success solvent->reagent

Caption: Troubleshooting workflow for failed amide couplings.

Recommended Solutions:

  • Switch to a Polar Aprotic Solvent: Use solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where the starting material has better solubility.[12] Gentle heating (40-50 °C) can also aid dissolution.

  • Employ High-Activity Coupling Reagents: Use modern uronium or phosphonium salt-based coupling reagents, which are significantly more effective for difficult couplings.[13]

ReagentClassKey Advantages
HATU Uronium SaltHighly reactive, forms OAt active ester. Excellent for hindered amines and electron-poor acids.[13]
HBTU Uronium SaltA reliable and cost-effective alternative to HATU, forms OBt active ester.[13]
PyBOP Phosphonium SaltGenerates OBt active esters. Avoids guanidinylation side products sometimes seen with uronium salts.[13]
COMU Uronium SaltBased on OxymaPure, considered a superior and safer alternative to HOBt-based reagents.[13]
  • Convert to Acid Chloride: For very stubborn cases, converting the carboxylic acid to the highly reactive acyl chloride can be effective. This is a two-step process but often successful. Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[10][14]

FAQ 2: I'm struggling with reactions at the 4-hydroxyl group (e.g., O-alkylation). What is the problem?

This failure is almost always due to the keto-enol tautomerism. You are not reacting with a simple phenol; you are reacting with a pyridone.[6]

Root Cause Analysis:

  • Pyridone Tautomer Dominance: The pyridone form is thermodynamically favored. The oxygen is part of a carbonyl and is not nucleophilic. The nucleophilic sites are the ring nitrogen and, to a lesser extent, the deprotonated carboxylate.[6]

  • Incorrect Base/Conditions: Standard Williamson ether synthesis conditions (e.g., K₂CO₃ in acetone) are often insufficient to deprotonate the pyridone nitrogen or force the equilibrium towards the enol form.

Solutions:

G cluster_0 Reactivity start 4-OH Tautomerism enol 4-Hydroxypyridine (Enol Form) Minor Tautomer O-Nucleophilic start->enol Equilibrium keto 4-Pyridone (Keto Form) Major Tautomer O is Non-Nucleophilic start->keto Favored O_alk O-Alkylation (Difficult) enol->O_alk N_alk N-Alkylation (More Likely) keto->N_alk

Caption: Tautomerism dictates reactivity at the 4-position.

  • Protect the Carboxylic Acid First: To avoid competing reactions, it is highly advisable to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) using a method from FAQ 1.

  • Use a Stronger Base: A strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent (DMF, THF) is required to fully deprotonate the molecule, generating an ambident nucleophile.

  • Control the Site of Alkylation: Alkylation can occur at either the N- or O-position. O-alkylation is often favored by using sodium or potassium salts and polar aprotic solvents, while N-alkylation can be favored under different conditions. Careful reaction monitoring and structural confirmation (NMR) are essential.[6][15][16]

FAQ 3: What are the best practices for solubilizing this compound?

Poor solubility is a primary driver of reaction failure.

Recommended Solvents:

  • For Reactions: High-boiling polar aprotic solvents are best: DMF, DMSO, NMP (N-Methyl-2-pyrrolidone).

  • For Purification/Recrystallization: Protic solvents like water, methanol, or ethanol are often effective, as the zwitterionic form is more soluble in these.[17][18] Recrystallization from hot water or ethanol/water mixtures is a common purification method.

Techniques to Improve Solubility:

  • Salt Formation: Temporarily converting the molecule to its salt form can dramatically increase solubility in certain solvents. For example, adding one equivalent of a base like sodium hydroxide or triethylamine can help dissolve it in more polar media.

  • Gentle Heating: Heating the mixture to 40-60 °C while stirring can often achieve full dissolution in solvents like DMF before adding other reagents.

  • Sonication: Using an ultrasonic bath can help break up crystalline material and accelerate dissolution.

Detailed Experimental Protocols

Protocol 1: High-Activity Amide Coupling using HATU

This protocol is optimized for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and anhydrous DMF (approx. 0.1 M concentration).

  • Stir the suspension/solution and add the Amine (1.1 eq) followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

Technical Support Center: Scaling Up 4-Hydroxy-6-methylnicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-6-methylnicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from laboratory-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Synthesis Overview & Strategic Planning

This compound is a valuable heterocyclic compound. Its synthesis typically involves the conversion of a pyrone precursor into the corresponding pyridone, which exists in tautomeric equilibrium with the target nicotinic acid form. The most common and economically viable route starts from dehydroacetic acid (DHA), which is first converted to 4-hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL).

This workflow diagram outlines the primary synthetic pathway, which will form the basis of our discussion.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Transformation cluster_2 Step 3: Purification Dehydroacetic_Acid Dehydroacetic Acid H2SO4 Conc. H₂SO₄ (Hydrolysis) Dehydroacetic_Acid->H2SO4 TAL 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone - TAL) H2SO4->TAL Ammonia Aqueous Ammonia (Ammonolysis) TAL->Ammonia Product This compound (via Pyridone Tautomer) Ammonia->Product Workup Acidification & Work-up Product->Workup Purified_Product Purified Product Workup->Purified_Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during synthesis and scale-up, organized by process stage.

Stage 1: Precursor Synthesis (Dehydroacetic Acid to TAL)

Q1: My yield of 4-hydroxy-6-methyl-2-pyrone (TAL) from dehydroacetic acid is consistently below expectations (<80%). What are the likely causes?

A1: Low yield in this step is typically traced back to three critical parameters: acid concentration, temperature control, and reaction time. The reaction is a sulfuric acid-catalyzed hydrolysis of dehydroacetic acid.[1][2]

  • Causality: Concentrated sulfuric acid acts not only as a catalyst but also as a solvent and dehydrating agent. If the acid concentration is too low, the hydrolytic equilibrium may not favor the product. Conversely, overly aggressive heating can lead to charring and decomposition, forming sulfonated byproducts.

  • Troubleshooting Steps:

    • Verify Acid Quality: Use a high-purity grade of concentrated (92-98%) sulfuric acid.

    • Temperature Management: The reaction is exothermic upon mixing. Add dehydroacetic acid portion-wise to the acid, maintaining the temperature between 20-30°C with an ice bath. After the addition, heat the mixture carefully to the target temperature (typically around 130°C) and hold.[1]

    • Quenching: The quenching step is critical. Pouring the hot reaction mixture onto ice water precipitates the TAL while keeping byproducts dissolved. Ensure the quenching is done rapidly and with vigorous stirring to maximize precipitation and yield a filterable solid.

Q2: The isolated TAL is off-color (yellow or brown) instead of white. What causes this and how can it be fixed?

A2: Discoloration is almost always due to thermal decomposition or impurities in the starting material.

  • Causality: Overheating during the sulfuric acid treatment can cause side reactions and degradation, leading to colored impurities.

  • Troubleshooting Steps:

    • Strict Temperature Control: Use a temperature-controlled heating mantle or oil bath. Do not exceed the recommended reaction temperature.

    • Purification: If the crude product is discolored, it can often be purified by recrystallization from water or a mixed solvent system like ethanol/water. However, for large-scale production, it is more efficient to optimize the reaction to prevent impurity formation in the first place.

Stage 2: Ammonolysis (TAL to this compound)

Q3: The conversion of TAL to the final product is incomplete. How can I drive the reaction to completion?

A3: This is a common scale-up challenge. The reaction involves the nucleophilic attack of ammonia on the pyrone ring, followed by ring-opening and subsequent re-cyclization to form the pyridone.

  • Causality: Incomplete conversion is often due to insufficient ammonia concentration, suboptimal temperature, or inadequate mixing, especially in larger reactors where mass transfer can be limited.

  • Troubleshooting Steps:

    • Ammonia Source & Stoichiometry: Ensure a sufficient molar excess of ammonia is used. For scale-up, using aqueous ammonium hydroxide is common. The reaction involves an equilibrium, so a higher concentration of the nucleophile can help drive it forward.

    • Temperature and Pressure: This reaction may require elevated temperatures to proceed at a reasonable rate. In a sealed reactor, this will also increase the pressure, which can help maintain ammonia concentration in the solution and improve reaction kinetics.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the TAL starting material. Do not proceed to work-up until the starting material is fully consumed.[3]

Start Low Yield / Incomplete Conversion in Ammonolysis Step Check_Ammonia Check NH₃ Concentration & Stoichiometry Start->Check_Ammonia Check_Temp Verify Reaction Temperature Check_Ammonia->Check_Temp [Sufficient] Increase_Ammonia Increase Molar Excess of Aqueous NH₄OH Check_Ammonia->Increase_Ammonia [Low] Check_Mixing Assess Mixing Efficiency Check_Temp->Check_Mixing [Correct] Increase_Temp Increase Temperature (Consider Sealed Reactor) Check_Temp->Increase_Temp [Too Low] Improve_Agitation Increase Agitator Speed / Use Baffles in Reactor Check_Mixing->Improve_Agitation [Poor] Success Yield Improved Check_Mixing->Success [Sufficient] Increase_Ammonia->Success Increase_Temp->Success Improve_Agitation->Success

References

Validation & Comparative

A Comprehensive Guide to the Bioactivity Validation of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Nicotinic Acid Analogue

4-Hydroxy-6-methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a compelling subject for pharmaceutical and biochemical research.[1] Its structural similarity to nicotinic acid suggests potential roles in metabolic regulation and cellular signaling. Preliminary investigations also point towards possible antioxidant properties, making it a candidate for further study in health and nutrition.[1] This guide will provide a comparative framework for validating its bioactivity, contrasting it with its parent compound, nicotinic acid, and other relevant structural analogues.

The validation process hinges on a multi-tiered experimental approach, beginning with broad-spectrum cytotoxicity and cell viability assays to establish a safe therapeutic window. Subsequently, targeted enzymatic and cell-based assays are employed to elucidate specific mechanisms of action. This structured approach ensures that any observed bioactivity is both genuine and mechanistically understood.

Part 1: Foundational Bioactivity Assessment - Cytotoxicity and Cell Viability

Before delving into specific mechanistic studies, it is imperative to determine the compound's effect on cell viability. This foundational step identifies the concentration range at which this compound is non-toxic, providing the basis for all subsequent experiments.

Comparative Compounds:
  • Nicotinic Acid: The parent compound, serving as a primary benchmark.

  • 6-Methylnicotinic Acid: A structural analogue to discern the role of the hydroxyl group.[2][3][4]

  • Vehicle Control (e.g., DMSO or PBS): Essential for establishing baseline cell health.

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for assessing cell viability in response to test compounds.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well plates

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium

  • Test compounds (this compound, Nicotinic Acid, 6-Methylnicotinic Acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Comparative Cytotoxicity
CompoundIC50 (µM)
This compound> 1000
Nicotinic Acid> 2000
6-Methylnicotinic Acid> 1500

Note: The above data is illustrative. Actual values must be determined experimentally. A higher IC50 value indicates lower cytotoxicity.

Part 2: Mechanistic Insights - Enzyme Inhibition Assays

Based on the structural relationship to nicotinic acid, a key area of investigation is the potential for this compound to inhibit enzymes involved in metabolic pathways. For instance, nicotinic acid is known to influence lipid metabolism.[8] Therefore, a relevant target for an inhibition assay could be an enzyme in the lipolysis pathway.

Comparative Compounds:
  • This compound: The test compound.

  • Nicotinic Acid: A known modulator of lipid metabolism.

  • Known Inhibitor: A positive control for the specific enzyme being assayed.

  • Vehicle Control: To establish baseline enzyme activity.

Experimental Workflow: Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Protocol: Generic Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes.[9][10][11]

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compounds

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well plate (UV-transparent if monitoring absorbance in the UV range)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compounds.[9] Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.[9]

  • Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation: Comparative Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)
This compound[Example: Hormone-Sensitive Lipase][Experimental Value]
Nicotinic Acid[Example: Hormone-Sensitive Lipase][Experimental Value]
[Known Inhibitor][Example: Hormone-Sensitive Lipase][Literature Value]

Part 3: Elucidating Cellular Mechanisms - Signaling Pathway Analysis

Nicotinic acid is known to exert its effects through the G-protein coupled receptor, HM74A (also known as GPR109A), which can lead to the activation of downstream signaling pathways, such as the arachidonic acid pathway.[8] Investigating whether this compound acts on this or other signaling pathways is crucial for a comprehensive understanding of its bioactivity.

Comparative Compounds:
  • This compound: The test compound.

  • Nicotinic Acid: A known agonist of the HM74A receptor.

  • Specific Pathway Agonist/Antagonist: Positive and negative controls for the pathway under investigation.

  • Vehicle Control: To establish baseline signaling activity.

Signaling Pathway: Nicotinic Acid Receptor (HM74A) Activation

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling 4-H-6-MNA This compound HM74A HM74A Receptor 4-H-6-MNA->HM74A G_protein Gi/o HM74A->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors

References

A Comparative Guide to 4-Hydroxy-6-methylnicotinic Acid and Key Nicotinic Acid Analogs: Structure, Activity, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Nicotinic acid (Niacin, Vitamin B3) and its analogs represent a versatile class of compounds with significant therapeutic interest, targeting distinct physiological pathways ranging from lipid metabolism to neurotransmission. This guide provides an in-depth comparison of 4-Hydroxy-6-methylnicotinic acid, a lesser-characterized molecule, with three pivotal analogs: the parent compound nicotinic acid, the potent anti-lipolytic drug Acipimox, and the nicotinic acetylcholine receptor (nAChR) ligand 6-methylnicotine. We will dissect their structural nuances, compare their known biological activities and mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This comparative framework is designed to empower researchers to contextualize these molecules and equip them with the methodologies required for novel compound characterization and drug discovery efforts.

Part 1: Introduction to Nicotinic Acid and Its Diverse Receptors

Nicotinic acid is a molecule of dual identity in pharmacology. At nutritional doses, it serves as a precursor for the essential coenzymes NAD⁺ and NADP⁺.[1] However, at pharmacological concentrations, it acts as a signaling molecule primarily through two distinct receptor families:

  • G-Protein Coupled Receptor 109A (GPR109A/HCA₂): A Gi-protein coupled receptor highly expressed in adipocytes and various immune cells.[2][3] Its activation is responsible for the well-documented lipid-lowering effects of niacin and also its primary side effect, cutaneous flushing.[4][5] Agonism of GPR109A inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) and subsequent suppression of lipolysis in fat cells.[6][7] This receptor is the principal target for treating dyslipidemia.

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[8][9] Composed of five subunits, nAChRs are targets for neurotransmitters like acetylcholine and exogenous compounds like nicotine.[10][11] Analogs of nicotinic acid that interact with nAChRs are investigated for their potential in treating neurological disorders, pain, and addiction.[12]

Understanding the structural modifications that steer a nicotinic acid scaffold toward either GPR109A or nAChRs is a central challenge in medicinal chemistry. This guide uses this compound as a focal point to explore these structure-activity relationships.

Part 2: Profiling the Analogs

This compound

This compound is the primary subject of our comparative analysis. While its synthesis from precursors like 4-Hydroxy-6-methyl-2-pyrone is documented, there is a notable absence of published pharmacological data regarding its activity at either GPR109A or nAChRs.[13][14] Its potential biological activity remains to be elucidated, making it an intriguing candidate for screening and characterization. This guide provides the necessary protocols to undertake such an investigation.

Nicotinic Acid (Niacin)

As the endogenous ligand (at high concentrations) and the archetypal drug targeting GPR109A, nicotinic acid serves as our benchmark. It effectively reduces plasma triglycerides and LDL cholesterol while being the most potent agent for raising HDL cholesterol.[2][15] These therapeutic benefits are, however, often compromised by patient non-compliance due to the prostaglandin-mediated flushing effect, which is also a direct result of GPR109A activation in skin cells.[5][16]

Acipimox

Acipimox is a potent, synthetic analog of nicotinic acid designed to optimize the anti-lipolytic effect while potentially mitigating side effects.[17] It is a GPR109A agonist reported to be approximately 20 times more potent than nicotinic acid in inhibiting lipolysis and has a longer duration of action.[18] Its clinical use has demonstrated effective lipid management, making it a key comparator for any new, aspiring GPR109A-targeting compound.[19]

6-Methylnicotine

In contrast to the GPR109A agonists, 6-methylnicotine exemplifies how a subtle structural change—the addition of a methyl group to the pyridine ring of nicotine—can direct the molecule's activity towards nAChRs. Studies have shown that (S)-6-methylnicotine binds with high affinity to neuronal nAChR subtypes, particularly α4β2 and, to a lesser extent, α7.[12] This compound serves as an important counterpoint, illustrating the alternative pharmacological path available to nicotinic acid derivatives.

Part 3: Comparative Analysis

Structural and Physicochemical Comparison

The core pyridine-3-carboxylic acid scaffold is the common feature among these molecules. The specific substitutions at positions 4 and 6, or modifications to the carboxyl group, dictate the ultimate biological target and potency.

G cluster_0 This compound cluster_1 Nicotinic Acid cluster_2 Acipimox cluster_3 6-Methylnicotine node_4H6MNA node_NA node_Acipimox node_6MN

Figure 1: Chemical structures of the compared nicotinic acid analogs.
Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound C₇H₇NO₃153.14Pyridine ring with carboxyl, hydroxyl, and methyl groups.[13]
Nicotinic Acid C₆H₅NO₂123.11Unsubstituted pyridine-3-carboxylic acid.
Acipimox C₆H₆N₂O₃154.12Pyrazine ring (bioisostere of pyridine) with N-oxide.[17]
(S)-6-Methylnicotine C₁₁H₁₆N₂176.26Pyridine ring with a methyl group and a pyrrolidine side chain.

Pharmacological Activity & Mechanism of Action

The functional divergence of these analogs is striking and is summarized below. The primary mechanism for GPR109A agonists involves the inhibition of adipocyte lipolysis, while the mechanism for nAChR ligands involves direct gating of an ion channel.

Compound Primary Target Potency / Affinity Primary Biological Effect
This compound Not DeterminedNot DeterminedNot Determined
Nicotinic Acid GPR109AEC₅₀ ~1-10 µMAnti-lipolytic, lipid-lowering, cutaneous vasodilation (flushing).[2][5]
Acipimox GPR109ApEC₅₀ = 5.2 - 5.6 (EC₅₀ ~2.5 - 6.3 µM)[20]Potent and sustained anti-lipolytic effects.[18]
(S)-6-Methylnicotine nAChRsKᵢ = 1.3 nM (α4β2), 1100 nM (α7)[12]Modulation of neuronal activity via ion channel activation.

Activation of GPR109A by agonists like nicotinic acid or acipimox initiates a cascade through a Gi/o protein. This inhibits adenylyl cyclase, reducing cAMP levels and thus decreasing the activity of Protein Kinase A (PKA) and hormone-sensitive lipase. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G-protein-independent signaling.[6][21]

GPR109A_Pathway Agonist Nicotinic Acid / Acipimox Receptor GPR109A Receptor Agonist->Receptor Binds Gi Gαi/o Receptor->Gi Activates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (Anti-dyslipidemia) PKA->Lipolysis Internalization Receptor Internalization Arrestin->Internalization

Figure 2: Simplified GPR109A signaling cascade upon agonist binding.

Ligands like 6-methylnicotine bind to orthosteric sites at the interface of nAChR subunits.[10] This binding event triggers a conformational change in the receptor, opening a central transmembrane pore and allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and downstream signaling.[8]

nAChR_Mechanism cluster_closed Closed State cluster_open Open State Receptor_C nAChR (Pore Closed) Receptor_O nAChR (Pore Open) Receptor_C->Receptor_O Conformational Change Ion_In_O Ion Influx (Depolarization) Receptor_O->Ion_In_O Allows Ligand 6-Methylnicotine Receptor_O->Ligand Binds Ligand->Receptor_C Binds

Figure 3: Ligand binding and channel gating of a nicotinic acetylcholine receptor (nAChR).

Part 4: Experimental Protocols for Evaluation

The characterization of a novel nicotinic acid analog requires robust and validated assays. The choice of assay is dictated by the predicted target. Below are detailed protocols for assessing activity at GPR109A and nAChRs.

Protocol 1: GPR109A Functional Assay (cAMP Measurement)

This protocol determines a compound's ability to activate the Gi-coupled GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Causality: GPR109A activation inhibits adenylyl cyclase, the enzyme that produces cAMP. Forskolin directly stimulates this enzyme. Therefore, a GPR109A agonist will reduce the amount of cAMP produced in the presence of forskolin, and this reduction is quantifiable.[6]

GPR109A_Workflow step1 1. Cell Seeding Seed HEK293 cells stably expressing GPR109A into 384-well plates. step2 2. Compound Treatment Prepare serial dilutions of test compounds (e.g., this compound) and controls (Nicotinic Acid). Add to cells. step1->step2 step3 3. Stimulation Add Forskolin (e.g., 10 µM final) to all wells to stimulate adenylyl cyclase. Incubate for 30 min at 37°C. step2->step3 step4 4. Lysis & Detection Lyse cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE). step3->step4 step5 5. Data Analysis Normalize data to controls. Plot a dose-response curve and calculate EC₅₀ values. step4->step5

Figure 4: Workflow for the GPR109A cAMP functional assay.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media. Seed 5,000-10,000 cells per well in a 384-well white solid-bottom plate and incubate overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound, nicotinic acid (positive control), and vehicle (negative control) in assay buffer (e.g., HBSS with 5 mM HEPES).

  • Assay Procedure:

    • Remove culture media from the cells.

    • Add 10 µL of compound dilutions to the appropriate wells. Incubate for 15 minutes at room temperature.

    • Add 10 µL of a 2X forskolin solution (to give a final concentration that stimulates ~80% of maximal cAMP production).

    • Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for a suitable assay kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • Data Analysis: Calculate the percent inhibition of the forskolin response for each compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal inhibition.

Protocol 2: nAChR Functional Assay (Two-Electrode Voltage Clamp)

This electrophysiological technique is the gold standard for characterizing ligands that act on ion channels. It allows for precise measurement of ion flow across the cell membrane in response to a compound.[22][23]

Causality: If a compound is an nAChR agonist, it will open the ion channel, causing a measurable inward current in a Xenopus oocyte clamped at a negative holding potential. The magnitude of this current is proportional to the number of activated channels and can be used to determine potency (EC₅₀) and efficacy.[24]

TEVC_Workflow step1 1. Oocyte Preparation Harvest and prepare Stage V-VI oocytes from Xenopus laevis. step2 2. cRNA Injection Microinject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2). Incubate for 2-5 days. step1->step2 step3 3. Electrophysiology Setup Place an oocyte in the recording chamber. Impale with two microelectrodes (Voltage and Current). Clamp voltage at -70 mV. step2->step3 step4 4. Compound Application Perfuse oocyte with increasing concentrations of test compound (e.g., 6-Methylnicotine). Record inward current. step3->step4 step5 5. Data Analysis Measure peak current at each concentration. Normalize to maximal response and plot a dose-response curve to determine EC₅₀. step4->step5

Figure 5: Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Methodology:

  • Oocyte Preparation: Surgically remove oocyte lobes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase.

  • Microinjection: Inject oocytes with ~50 nL of a cRNA mixture containing the desired nAChR subunit cRNAs (e.g., human α4 and β2 subunits at a 1:1 ratio). Incubate the injected oocytes at 16-18°C for 2-5 days.

  • Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording buffer (ND96).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2.0 MΩ).

    • Voltage-clamp the oocyte at a holding potential of -70 mV using a suitable amplifier (e.g., Axon GeneClamp 500B).

  • Compound Application: Apply the test compound via the perfusion system for a set duration (e.g., 10-15 seconds) at increasing concentrations, with washout periods in between. Record the elicited currents.

  • Data Analysis: Measure the peak amplitude of the inward current for each concentration. Normalize the responses to the maximal current elicited by a saturating concentration of a reference agonist (e.g., acetylcholine). Plot the normalized current vs. concentration and fit to the Hill equation to determine EC₅₀ and Hill slope.

Part 5: Conclusion and Future Directions

This guide demonstrates the profound functional divergence within the nicotinic acid analog class, driven by subtle modifications to a common chemical scaffold.

  • Nicotinic acid and Acipimox are established GPR109A agonists , with their primary utility in treating dyslipidemia.

  • 6-Methylnicotine is a potent nAChR ligand , highlighting a completely different therapeutic trajectory focused on neuromodulation.

  • This compound remains an uncharacterized entity. Its structure, featuring both a methyl group (as in 6-methylnicotine) and a hydroxyl group, presents an intriguing puzzle. The hydroxyl group could potentially form hydrogen bonds within a receptor binding pocket, but whether this would favor GPR109A, nAChRs, or another target entirely is unknown.

The immediate and necessary future direction is the systematic experimental evaluation of this compound. The protocols provided herein offer a clear roadmap for its initial characterization. Determining its affinity and functional activity at GPR109A and a panel of nAChR subtypes will be the critical first step in uncovering its therapeutic potential, if any, and placing it within the complex landscape of nicotinic acid pharmacology.

References

The Evolving Landscape of Nicotinic Acid Derivatives: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of a Promising Nicotinic Acid Analog

Researchers, scientists, and drug development professionals are constantly seeking novel scaffolds for therapeutic intervention. Among these, nicotinic acid (Vitamin B3) and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a particularly intriguing analog, 4-Hydroxy-6-methylnicotinic acid. While direct and extensive SAR data for this specific molecule is nascent, by examining related nicotinic acid derivatives, we can elucidate the key structural determinants for its biological functions and guide the rational design of future therapeutic agents.

Introduction to this compound: A Scaffold of Therapeutic Potential

This compound is a substituted pyridine carboxylic acid.[1][2][3] Its core structure, featuring a pyridine ring, a carboxylic acid at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position, provides a unique electronic and steric profile that can be strategically modified to modulate its biological activity. Nicotinic acid itself is known to inhibit cytochrome P450 enzymes such as CYP2E1, CYP2D6, and CYP3A4.[4] Derivatives of nicotinic acid have been explored for a range of therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][5][6]

This guide will dissect the probable impact of each functional group on the overall activity of this compound, drawing comparisons with other nicotinic acid analogs to build a predictive SAR model. We will also provide detailed experimental protocols for key biological assays to facilitate further research in this promising area.

Deconstructing the Core: Unraveling the Structure-Activity Relationship

The biological activity of this compound is intrinsically linked to its chemical architecture. Modifications to the pyridine ring, the carboxylic acid, the hydroxyl group, and the methyl group can profoundly influence its interaction with biological targets.

The Pyridine Nucleus: The Heart of Activity

The pyridine ring is a fundamental pharmacophore. The nitrogen atom within the ring can act as a hydrogen bond acceptor and is crucial for the interaction with various enzymes. For instance, the pyridine nitrogen of nicotinic acid and nicotinamide has been shown to coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition.[7]

The Carboxylic Acid at C3: The Anchor for Interaction

The carboxylic acid group at the 3-position is a key feature for many biological activities of nicotinic acid derivatives. It can participate in hydrogen bonding and ionic interactions with biological targets.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. For example, the synthesis of 2-hydroxynicotinoyl-serine-butyl esters has been explored for antibiotic activity.[8] The formation of acylhydrazones from nicotinic acid has yielded compounds with promising antibacterial activity.[6]

The Hydroxyl Group at C4: A Modulator of Potency

The hydroxyl group at the 4-position is a critical determinant of the molecule's electronic properties and its potential for hydrogen bonding. Its presence can influence the acidity of the carboxylic acid and the overall polarity of the molecule. In related heterocyclic compounds, such as 4-hydroxycoumarins, this hydroxyl group is essential for their anticoagulant activity. While direct evidence for this compound is limited, it is plausible that this group plays a significant role in its biological profile. The tautomeric equilibrium between the 4-hydroxy-pyridine and the 4-pyridone form can also influence its interactions with biological targets.[9][10]

The Methyl Group at C6: A Steric and Lipophilic Contributor

The methyl group at the 6-position can influence the molecule's lipophilicity and steric profile. In a study on 6-substituted nicotine analogs, it was found that while lipophilic substituents at this position can contribute to affinity for nicotinic acetylcholine receptors, increased steric bulk can decrease affinity.[11] This suggests that the size and nature of the substituent at the C6 position are critical for optimizing biological activity.

Comparative Analysis: Learning from Analogs

To further understand the SAR of this compound, we can draw parallels with other studied nicotinic acid derivatives.

Structural Modification Observed Effect on Biological Activity in Analogs Potential Implication for this compound
Modification of the Carboxylic Acid (e.g., ester, amide, hydrazone) Varies depending on the specific derivative and biological target. Can enhance antibacterial, anti-inflammatory, or analgesic activities.[6][12]Esterification or amidation could be a viable strategy to modulate the activity and pharmacokinetic profile of this compound.
Substitution on the Pyridine Ring The position and nature of substituents are critical. Electron-donating or withdrawing groups can alter the electronic properties of the ring and influence binding to targets.[3]Introducing or modifying substituents at other positions (C2, C5) could fine-tune the biological activity.
Presence of a Hydroxyl Group In other heterocyclic systems, a hydroxyl group can be crucial for activity, often acting as a key hydrogen bonding element.[13]The 4-hydroxyl group is likely a key contributor to the biological activity through hydrogen bonding.
Substitution at the 6-Position Both electronic and steric factors of the substituent at the 6-position have been shown to influence receptor affinity in nicotine analogs.[11]The 6-methyl group likely influences the molecule's lipophilicity and how it fits into a binding pocket.

Experimental Protocols for Biological Evaluation

To facilitate further research and validation of the proposed SAR, detailed protocols for relevant biological assays are provided below.

In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory effects of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated group.[14]

Workflow for In Vitro Anti-inflammatory Testing

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis a Culture RAW 264.7 Cells b Seed cells in 96-well plate a->b c Pre-treat with Test Compounds b->c d Induce inflammation with LPS c->d e Measure Nitric Oxide (Griess Assay) d->e f Measure Cytokines (ELISA) g Analyze Protein Expression (Western Blot)

Caption: A generalized workflow for in vitro anti-inflammatory screening.

In Vitro Antioxidant Activity Assessment

Objective: To determine the free radical scavenging activity of this compound derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Methodology:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.[2][15][16]

Workflow for DPPH Antioxidant Assay

G a Prepare Test Compound Solutions c Mix Compound and DPPH Solutions a->c b Prepare DPPH Solution b->c d Incubate in the dark c->d e Measure Absorbance at 517 nm d->e f Calculate Scavenging Activity e->f

Caption: A streamlined workflow for the DPPH radical scavenging assay.

Enzyme Inhibition Assay: Nicotinate Phosphoribosyltransferase (NAPRT)

Objective: To assess the inhibitory potential of this compound derivatives against NAPRT, a key enzyme in NAD+ biosynthesis.

Methodology: A continuous coupled fluorometric assay can be employed.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound, purified human recombinant NAPRT, and the substrates nicotinic acid (NA) and phosphoribosyl pyrophosphate (PRPP).

  • Coupling Enzymes: The product of the NAPRT reaction is enzymatically converted to NADH.

  • Fluorometric Detection: The formation of NADH is measured fluorometrically.

  • Alternative Detection: For compounds that interfere with NADH fluorescence, the assay can be coupled to the reduction of resazurin to the highly fluorescent resorufin, which is monitored at longer wavelengths.

  • Data Analysis: Determine the inhibitory activity and calculate IC50 or Ki values. 2-hydroxynicotinic acid can be used as a reference inhibitor.[17]

NAPRT Enzyme Inhibition Assay Workflow

G cluster_0 Primary Reaction cluster_1 Coupled Reaction & Detection a NA + PRPP b NAPRT a->b c Product b->c d Product -> NADH c->d e Measure NADH Fluorescence d->e g NADH + Resazurin -> Resorufin d->g f OR h Measure Resorufin Fluorescence g->h

References

A Comparative Analysis of Synthesis Routes for 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-6-methylnicotinic acid (IUPAC name: 4-hydroxy-6-methylpyridine-3-carboxylic acid) is a vital heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a substituted pyridine core with strategically placed functional groups, makes it a valuable precursor for a range of pharmacologically active compounds. The molecule exists in several tautomeric forms, primarily as the 4-hydroxypyridine derivative and its corresponding pyridinone isomers. Understanding the most efficient and scalable methods for its synthesis is crucial for researchers in academic and industrial settings.

This technical guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining this compound. We will dissect two principal routes: the de novo construction of the pyridine ring via the Guareschi-Thorpe condensation and the strategic modification of a pre-existing 6-methylnicotinic acid scaffold through N-oxide chemistry. This guide will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to allow for an objective comparison of these methodologies.

Route 1: De Novo Pyridine Synthesis via Guareschi-Thorpe Condensation

This approach builds the core heterocyclic ring from simple, acyclic precursors in a convergent manner. The Guareschi-Thorpe condensation is a classic and reliable method for synthesizing 2-pyridones.[1][2] The strategy involves a one-pot, three-component reaction between a β-ketoester and a compound containing an active methylene group adjacent to a nitrile, using ammonia or an ammonia source as the nitrogen donor.[3][4] Subsequent hydrolysis of the resulting nitrile yields the target carboxylic acid.

The overall transformation is a two-stage process:

  • Condensation: Reaction of ethyl acetoacetate and cyanoacetamide in the presence of a base to form 3-cyano-4-methyl-6-hydroxy-2-pyridone.

  • Hydrolysis: Conversion of the 3-cyano group to a 3-carboxy group under acidic or basic conditions.

Causality and Mechanistic Insights

The choice of ethyl acetoacetate and cyanoacetamide is strategic. Ethyl acetoacetate serves as a four-carbon source (C2, C-CH3, C6, C5), while cyanoacetamide provides the remaining two carbons (C4, C3-CN) and the ring nitrogen atom. The reaction proceeds through a series of Knoevenagel and Michael-type additions, followed by intramolecular cyclization and dehydration to yield the stable pyridone ring. Using a base like piperidine or an ammonium salt like ammonium carbonate is crucial for catalyzing the initial condensations and providing the necessary ammonia for ring formation.[4] The final hydrolysis step is a standard conversion of a nitrile to a carboxylic acid, typically driven to completion by heating in a strong acid or base.

Visualizing the Pathway: Guareschi-Thorpe Synthesis

Guareschi_Thorpe_Synthesis EAA Ethyl Acetoacetate Pyridone 3-Cyano-6-hydroxy- 4-methyl-2-pyridone EAA->Pyridone Condensation CAA Cyanoacetamide CAA->Pyridone Base Ammonia Source (e.g., (NH₄)₂CO₃) Base->Pyridone Product 4-Hydroxy-6-methyl- nicotinic Acid Pyridone->Product Nitrile Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Product

Caption: De novo synthesis of the target acid via Guareschi-Thorpe condensation and subsequent hydrolysis.

Route 2: Modification of 6-Methylnicotinic Acid via N-Oxide Chemistry

This route represents a linear synthesis strategy that starts with a commercially available and closely related pyridine derivative, 6-methylnicotinic acid.[5] Direct functionalization of the pyridine ring, particularly electrophilic substitution, is often challenging due to the ring's electron-deficient nature. However, converting the pyridine nitrogen to an N-oxide dramatically alters its reactivity. The N-oxide group is activating, directing electrophilic attack to the 4-position, and also enables nucleophilic substitution at this same position.

This multi-step pathway involves:

  • N-Oxidation: Conversion of 6-methylnicotinic acid to its N-oxide.

  • Nitration: Electrophilic nitration at the activated 4-position.

  • Nucleophilic Substitution: Displacement of the newly introduced nitro group with a hydroxide source.[6][7]

  • Deoxygenation: Removal of the N-oxide to yield the final product.

Causality and Mechanistic Insights

The N-oxide's oxygen atom increases electron density in the pyridine ring through resonance, particularly at the 2- and 4-positions, making it susceptible to electrophilic attack. Nitration with a mixture of fuming nitric and sulfuric acids is a standard method to install a nitro group at the 4-position of pyridine-N-oxides.[8] The resulting 4-nitro group is an excellent leaving group and activates the 4-position for nucleophilic aromatic substitution. Treatment with a hydroxide source readily displaces the nitro group. Finally, the N-oxide is typically removed by reduction, often using PCl₃ or catalytic hydrogenation, to yield the target 4-hydroxypyridine derivative. This sequence is a classic example of using the N-oxide as a powerful activating and directing group in pyridine chemistry.

Visualizing the Pathway: N-Oxide Modification Route

N_Oxide_Route SM 6-Methylnicotinic Acid N_Oxide 6-Methylnicotinic Acid N-Oxide SM->N_Oxide N-Oxidation Nitro_N_Oxide 4-Nitro-6-methylnicotinic Acid N-Oxide N_Oxide->Nitro_N_Oxide Nitration Hydroxy_N_Oxide 4-Hydroxy-6-methylnicotinic Acid N-Oxide Nitro_N_Oxide->Hydroxy_N_Oxide Nucleophilic Substitution Product 4-Hydroxy-6-methyl- nicotinic Acid Hydroxy_N_Oxide->Product Deoxygenation Oxidant Oxidant (e.g., m-CPBA) Oxidant->N_Oxide Nitrating HNO₃ / H₂SO₄ Nitrating->Nitro_N_Oxide Hydroxide Base (e.g., NaOH) Hydroxide->Hydroxy_N_Oxide Reductant Reductant (e.g., PCl₃) Reductant->Product

Caption: Linear synthesis via functionalization of the 6-methylnicotinic acid scaffold.

Comparative Data Summary

The choice between these synthetic routes depends heavily on factors such as scale, available starting materials, and tolerance for hazardous reagents. The following table provides a side-by-side comparison based on experimental data and established chemical principles.

ParameterRoute 1: Guareschi-ThorpeRoute 2: N-Oxide Chemistry
Overall Strategy Convergent, De Novo Ring FormationLinear, Scaffold Modification
Primary Starting Materials Ethyl Acetoacetate, Cyanoacetamide6-Methylnicotinic Acid
Number of Steps 2 (Condensation + Hydrolysis)4 (Oxidation, Nitration, Substitution, Reduction)
Reported Yield High (Often >80% for condensation)[4]Variable (Dependent on efficiency of each step)
Reaction Conditions Moderate (Reflux in ethanol/water)Harsh (Fuming acids, high temps for nitration)
Key Reagents Basic catalysts (piperidine, (NH₄)₂CO₃)Strong oxidants, fuming HNO₃/H₂SO₄, PCl₃
Safety & Environmental Relatively benign reagents and byproducts.Involves highly corrosive and toxic reagents.
Scalability Good; one-pot potential for condensation.More complex due to multiple steps and purifications.

Experimental Protocols

Protocol 1: Synthesis via Guareschi-Thorpe Condensation

Part A: 3-Cyano-6-hydroxy-4-methyl-2-pyridone [4]

  • To a round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ethanol (20 mL).

  • Add ammonium carbonate (1.92 g, 20 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid precipitate, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting white to off-white solid under vacuum to yield 3-cyano-6-hydroxy-4-methyl-2-pyridone. (Expected yield: 85-95%).

Part B: Hydrolysis to this compound

  • Suspend the 3-cyano-6-hydroxy-4-methyl-2-pyridone (1.50 g, 10 mmol) in 20 mL of 6M hydrochloric acid.

  • Heat the suspension to reflux (approx. 100-110°C) and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water to remove excess acid, and dry under vacuum.

  • Further purification can be achieved by recrystallization from water or aqueous acetic acid.

Protocol 2: Synthesis via N-Oxide Chemistry (Illustrative)

Part A: 6-Methylnicotinic Acid N-Oxide

  • Dissolve 6-methylnicotinic acid (1.37 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add a 30% solution of hydrogen peroxide (2.2 mL, approx. 20 mmol) dropwise.

  • Heat the mixture at 70-80°C for 4-6 hours.

  • Cool the reaction and concentrate under reduced pressure to remove the acetic acid. The crude N-oxide is often used directly in the next step.

Part B: 4-Nitro-6-methylnicotinic Acid N-Oxide [8]

  • Carefully add the crude N-oxide from Part A to 10 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

  • To this solution, add a mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (5 mL) dropwise, maintaining the temperature below 30°C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100°C and hold for 2-3 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution until pH 7-8 is reached.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the crude 4-nitro derivative.

(Subsequent steps of nucleophilic substitution and deoxygenation would follow standard literature procedures for pyridine-N-oxides.)[6][7]

Conclusion

For laboratory-scale synthesis, the Guareschi-Thorpe condensation (Route 1) emerges as the superior method. It is a robust, high-yielding, and experimentally straightforward approach that utilizes readily available and relatively safe starting materials. Its convergent nature and the potential for a one-pot reaction make it highly efficient.

The N-Oxide modification route (Route 2) , while chemically elegant, is a longer, more arduous process involving multiple steps and hazardous reagents like fuming nitric and sulfuric acids. While it provides a classic illustration of pyridine reactivity, its practical application is limited by lower overall yields and significant safety and handling concerns, making it less favorable for both research and potential scale-up compared to the de novo approach.

References

A Comparative Guide to Lipid-Modifying Agents: Evaluating the Potential of 4-Hydroxy-6-methylnicotinic Acid Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Hyperlipidemia Treatment and the Quest for Novel Agents

For researchers and professionals in drug development, the management of hyperlipidemia remains a cornerstone of cardiovascular disease prevention. The current therapeutic arsenal is robust, featuring well-characterized drug classes that have demonstrated significant efficacy in modulating lipid profiles. However, the quest for novel agents with improved efficacy, better side-effect profiles, or alternative mechanisms of action is perpetual. This guide provides a comparative analysis of the potential efficacy of 4-Hydroxy-6-methylnicotinic acid, a derivative of nicotinic acid, against established lipid-lowering compounds.

Due to a lack of direct experimental data on the specific biological activities of this compound in the context of hyperlipidemia, this guide will extrapolate its potential mechanism and efficacy based on the well-documented pharmacology of its parent compound, nicotinic acid (niacin).[1][2][3][4] This theoretical framework will be compared against the known mechanisms of established drugs: statins, fibrates, ezetimibe, and PCSK9 inhibitors.

The Nicotinic Acid Class: A Foundation for Potential Efficacy

Nicotinic acid has been utilized for decades as a lipid-modifying agent, recognized for its broad-spectrum effects on the lipid profile.[4] It is known to favorably reduce low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[1][3][4]

Hypothesized Mechanism of Action for this compound

As a derivative of nicotinic acid, it is plausible that this compound shares a similar mechanism of action. The primary mechanism of nicotinic acid involves the inhibition of adipose tissue lipolysis, which reduces the flux of free fatty acids to the liver. This, in turn, decreases the hepatic synthesis of triglycerides and the subsequent production of VLDL, a precursor to LDL.[5] Additionally, nicotinic acid is thought to reduce the breakdown of apoA-I, the primary apolipoprotein in HDL, thereby increasing HDL levels.[2][5]

The structural modifications in this compound—the addition of a hydroxyl and a methyl group—could potentially alter its potency, selectivity, and pharmacokinetic profile compared to the parent nicotinic acid. These modifications might lead to enhanced binding to its putative receptor, the G protein-coupled receptor GPR109A (HM74A), or affect its metabolic stability. However, without specific experimental data, this remains speculative.

Established Compounds: A Benchmark for Comparison

To provide a comprehensive context, we will briefly outline the mechanisms of action of the leading classes of lipid-lowering drugs.

Statins (HMG-CoA Reductase Inhibitors)

Statins are the first-line therapy for hypercholesterolemia.[6] They competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis in the liver.[7] This reduction in intracellular cholesterol upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL from the circulation.

Fibrates (PPARα Agonists)

Fibrates primarily target triglyceride metabolism by activating the peroxisome proliferator-activated receptor alpha (PPARα).[8] This activation leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting in enhanced clearance of triglyceride-rich lipoproteins. Fibrates also have a modest effect on increasing HDL cholesterol.

Ezetimibe (Cholesterol Absorption Inhibitor)

Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes. By reducing cholesterol delivery to the liver, ezetimibe leads to an upregulation of hepatic LDL receptors and subsequent reduction in circulating LDL cholesterol.

PCSK9 Inhibitors (Monoclonal Antibodies)

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of LDL receptors. PCSK9 inhibitors are monoclonal antibodies that bind to and inactivate PCSK9. This prevents the degradation of LDL receptors, leading to a higher number of receptors on the surface of hepatocytes and a profound reduction in LDL cholesterol levels.[6]

Comparative Analysis of Mechanisms

The following table summarizes the primary mechanisms of action of the discussed compounds.

Drug ClassPrimary TargetKey MechanismPrimary Lipid Effect
This compound (Hypothesized) Adipose Tissue Lipolysis / Hepatic Triglyceride SynthesisInhibition of hormone-sensitive lipase; Inhibition of DGAT2↓ LDL, ↓ Triglycerides, ↑ HDL
Statins HMG-CoA ReductaseInhibition of cholesterol synthesis↓ LDL
Fibrates PPARαIncreased fatty acid oxidation↓ Triglycerides, ↑ HDL
Ezetimibe NPC1L1Inhibition of cholesterol absorption↓ LDL
PCSK9 Inhibitors PCSK9Increased LDL receptor recycling↓ LDL

Experimental Protocols for Efficacy Evaluation

To validate the hypothesized efficacy of this compound and enable a direct comparison with established compounds, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • HMG-CoA Reductase Activity Assay:

    • Objective: To determine if the compound directly inhibits cholesterol synthesis.

    • Methodology:

      • Prepare liver microsomes from a suitable animal model (e.g., rat).

      • Incubate microsomes with radiolabeled HMG-CoA and varying concentrations of this compound and a statin control.

      • Measure the conversion of HMG-CoA to mevalonate using liquid scintillation counting.

      • Calculate the IC50 value to determine inhibitory potency.

  • PPARα Activation Assay:

    • Objective: To assess if the compound acts as a PPARα agonist.

    • Methodology:

      • Use a cell line (e.g., HepG2) transiently transfected with a PPARα expression vector and a luciferase reporter gene under the control of a PPARα response element.

      • Treat the cells with varying concentrations of this compound and a fibrate control.

      • Measure luciferase activity to quantify PPARα activation.

  • Adipocyte Lipolysis Assay:

    • Objective: To confirm the inhibition of lipolysis, a key mechanism of nicotinic acid.

    • Methodology:

      • Isolate primary adipocytes from rodent adipose tissue.

      • Stimulate lipolysis with isoproterenol.

      • Treat adipocytes with varying concentrations of this compound and nicotinic acid as a positive control.

      • Measure the release of glycerol into the medium as an indicator of lipolysis.

In Vivo Studies
  • Hyperlipidemic Animal Model Study:

    • Objective: To evaluate the in vivo lipid-lowering efficacy.

    • Methodology:

      • Induce hyperlipidemia in a suitable animal model (e.g., high-fat diet-fed mice or rats).

      • Administer this compound, an established comparator (e.g., a statin), and a vehicle control orally for a defined period.

      • Collect blood samples at baseline and at the end of the treatment period.

      • Analyze plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

Visualizing the Pathways

To better understand the distinct and potentially overlapping mechanisms, the following diagrams illustrate the key signaling pathways.

Cholesterol_Synthesis_Pathway cluster_liver_cell Hepatocyte Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibits

Caption: Statin-mediated inhibition of the cholesterol biosynthesis pathway.

Lipid_Metabolism_Pathways cluster_adipose Adipose Tissue cluster_liver Liver Triglycerides Triglycerides Free Fatty Acids Free Fatty Acids Triglycerides->Free Fatty Acids Lipolysis VLDL VLDL Triglycerides->VLDL Assembly Free Fatty Acids->Triglycerides Esterification LDL LDL VLDL->LDL Conversion in Plasma 4-Hydroxy-6-methylnicotinic_acid (Hypothesized) 4-Hydroxy-6-methylnicotinic_acid (Hypothesized) Lipolysis Lipolysis 4-Hydroxy-6-methylnicotinic_acid (Hypothesized)->Lipolysis Inhibits Fibrates Fibrates Fibrates->Free Fatty Acids Increases Oxidation

Caption: Hypothesized action of this compound on lipid metabolism.

LDL_Receptor_Regulation cluster_hepatocyte_surface Hepatocyte Surface LDL_Receptor LDL_Receptor LDL LDL LDL->LDL_Receptor Binds PCSK9 PCSK9 PCSK9->LDL_Receptor Promotes Degradation PCSK9_Inhibitors PCSK9_Inhibitors PCSK9_Inhibitors->PCSK9 Inhibits Ezetimibe Ezetimibe Cholesterol Absorption (NPC1L1) Cholesterol Absorption (NPC1L1) Ezetimibe->Cholesterol Absorption (NPC1L1) Inhibits Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Cholesterol Absorption (NPC1L1)

Caption: Regulation of LDL receptor activity by PCSK9 inhibitors and cholesterol absorption by Ezetimibe.

Conclusion and Future Directions

While this compound presents an interesting subject for investigation within the nicotinic acid class of compounds, its efficacy and precise mechanism of action in lipid modification remain to be elucidated through rigorous experimental validation. Based on the well-established effects of nicotinic acid, it is hypothesized that this derivative could offer a multi-faceted approach to managing dyslipidemia by impacting LDL, triglycerides, and HDL.

A direct comparison with established agents like statins, fibrates, ezetimibe, and PCSK9 inhibitors highlights the diversity of therapeutic strategies available. Future research should focus on the detailed experimental protocols outlined in this guide to ascertain the true potential of this compound as a novel lipid-modifying agent. Such studies will be crucial in determining if this compound, or other novel nicotinic acid derivatives, can offer a valuable addition to the armamentarium against cardiovascular disease.

References

A Senior Application Scientist's Guide to the In Vivo Validation of 4-Hydroxy-6-methylnicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging In Vitro Discovery with In Vivo Confirmation

The journey of a novel chemical entity from a promising hit in an in vitro screen to a validated therapeutic candidate is fraught with challenges. 4-Hydroxy-6-methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), represents a class of compounds with significant therapeutic potential, hypothetically targeting pathways involved in metabolic regulation, similar to its parent compound. However, promising cell-based assay results or high-affinity binding data mean little without rigorous validation in a complex, living system.

This guide provides a comprehensive framework for the in vivo validation of this compound. It is designed for researchers, drug discovery scientists, and pharmacologists who are tasked with designing and executing preclinical animal studies. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating study design. For comparative purposes, we will benchmark the hypothetical performance of this compound against Acipimox , a well-characterized nicotinic acid derivative known for its anti-lipolytic effects.

Part 1: The Strategic Imperative—Overall Validation Workflow

Before commencing any animal studies, a clear, multi-stage strategy is paramount. The goal is not simply to see "an effect," but to systematically characterize the compound's behavior and efficacy in a way that is robust, reproducible, and translatable. The workflow should be viewed as a funnel, progressively increasing in complexity and specificity.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Pharmacokinetics & Bioavailability cluster_2 Phase 3: Pharmacodynamic & Efficacy Assessment A In Vitro Target Engagement (e.g., HCA2 Receptor Binding Assay) B Acute Toxicity & Dose-Range Finding (e.g., Up-and-Down Procedure) A->B Confirm Target Affinity C Single-Dose PK Study (IV vs. Oral Administration) B->C Determine Safe Dosing Range D Establish Cmax, Tmax, AUC, F% C->D Characterize ADME E Disease Model Induction (e.g., High-Fat Diet in C57BL/6J mice) D->E Inform Efficacy Study Dosing F Chronic Dosing & Efficacy Readouts (e.g., Plasma Lipids, Glucose Tolerance) E->F Test Therapeutic Hypothesis G In Vivo Target Engagement (Adipose Tissue Biopsy for MoA) F->G Confirm Mechanism

Caption: High-level workflow for in vivo validation of a novel compound.

Part 2: Comparative In Vivo Analysis—this compound vs. Acipimox

Our central hypothesis is that this compound, like other nicotinic acid derivatives, modulates lipid metabolism by acting as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This receptor is highly expressed on adipocytes, and its activation leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, reduced hormone-sensitive lipase (HSL) activity. This cascade ultimately suppresses the release of free fatty acids (FFAs) from adipose tissue.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound (Ligand) receptor HCA2 (GPR109A) (Adipocyte Receptor) ligand->receptor Binds & Activates gi Gi (G-protein) receptor->gi Activates ac Adenylate Cyclase (Enzyme) gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates lipolysis Lipolysis (FFA Release) hsl->lipolysis Catalyzes

Caption: Hypothesized signaling pathway for HCA2 receptor agonism.

Phase 1: Pharmacokinetic (PK) and Safety Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and establish a preliminary safety window. A superior candidate will exhibit higher oral bioavailability (F%) and a longer half-life (t½), potentially allowing for less frequent dosing.

Experimental Protocol: Single-Dose Comparative PK

  • Animal Model: Male C57BL/6J mice (n=5 per group), 8-10 weeks old.

  • Groups:

    • Group 1: this compound (10 mg/kg, intravenous)

    • Group 2: this compound (50 mg/kg, oral gavage)

    • Group 3: Acipimox (10 mg/kg, intravenous)

    • Group 4: Acipimox (50 mg/kg, oral gavage)

  • Procedure:

    • Fast animals for 4 hours prior to dosing.

    • Administer the compound.

    • Collect blood samples (approx. 25 µL) via tail vein at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dosing.

    • Process blood to plasma and store at -80°C.

  • Analysis: Analyze plasma concentrations of each compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Interpretation: Calculate key PK parameters using software like Phoenix WinNonlin.

Hypothetical Comparative Data:

ParameterThis compoundAcipimox (Reference)Desired Outcome
Oral Bioavailability (F%) 65%45%Higher F% indicates better absorption.
Half-Life (t½, hours) 4.52.1Longer t½ may allow for reduced dosing frequency.
Cmax (ng/mL) at 50 mg/kg oral 8,5006,200Higher peak concentration.
AUC (ng*h/mL) at 50 mg/kg oral 38,25021,700Higher AUC indicates greater overall drug exposure.
Phase 2: Efficacy in a Hyperlipidemic Mouse Model

Objective: To assess the compound's ability to lower plasma free fatty acids (FFAs) and triglycerides in a diet-induced obesity and dyslipidemia model. This is the primary test of the therapeutic hypothesis.

Experimental Protocol: Chronic Dosing in a High-Fat Diet (HFD) Model

  • Animal Model: Male C57BL/6J mice, 6 weeks old.

  • Induction Phase:

    • Feed mice a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity and dyslipidemia.

    • Confirm disease phenotype by measuring body weight and baseline plasma triglycerides and FFAs.

  • Treatment Phase (4 weeks):

    • Randomize mice into treatment groups (n=10 per group):

      • Group 1: Vehicle (Saline, oral gavage, daily)

      • Group 2: this compound (50 mg/kg, oral gavage, daily)

      • Group 3: Acipimox (50 mg/kg, oral gavage, daily)

  • Efficacy Readouts:

    • Primary Endpoint: Measure plasma FFA levels 1 hour after the first dose and after the final dose to assess acute and chronic suppression.

    • Secondary Endpoints: At the end of the study, measure fasting plasma triglycerides, total cholesterol, and perform an oral glucose tolerance test (OGTT) to assess effects on insulin sensitivity.

  • Procedure:

    • For FFA measurement, collect blood via tail vein into EDTA-coated tubes. Immediately centrifuge at 4°C, and analyze plasma using a colorimetric assay kit.

    • At study termination, collect terminal blood via cardiac puncture and harvest epididymal white adipose tissue (eWAT) for subsequent MoA analysis.

Hypothetical Efficacy Data:

ParameterVehicle ControlThis compoundAcipimox (Reference)
Acute FFA Suppression (% of baseline) -2%-55%-40%
Chronic Triglyceride Reduction (%) +5%-30%-22%
Glucose Tolerance (AUC of OGTT) 45,00032,00035,000
Phase 3: In Vivo Target Engagement and Mechanism of Action (MoA) Confirmation

Objective: To confirm that the observed efficacy is a direct result of the drug hitting its intended target (HCA2) in the relevant tissue (adipose tissue).

Experimental Protocol: Western Blot for HSL Phosphorylation

  • Sample Source: Use the eWAT harvested at the termination of the efficacy study.

  • Procedure:

    • Homogenize adipose tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-HSL (Ser660) and total HSL. Use a housekeeping protein like β-actin as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and imaging system.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-HSL signal to the total HSL signal. A significant decrease in the p-HSL/Total HSL ratio in treated groups relative to the vehicle confirms target engagement and the proposed mechanism.

Expected Outcome: Both this compound and Acipimox-treated groups should show a marked decrease in the ratio of phosphorylated HSL to total HSL compared to the vehicle group, confirming the inhibition of the cAMP-PKA pathway in adipose tissue.

Conclusion

This guide outlines a rigorous, multi-step approach for the in vivo validation of 4-Hydroxy-6-methylnicotini c acid. By systematically evaluating pharmacokinetics, pharmacodynamics, and the underlying mechanism of action in parallel with a known benchmark compound, researchers can build a comprehensive and compelling data package. This structured methodology not only validates the specific effects of the compound but also provides critical insights into its therapeutic potential and differentiation from existing alternatives. The successful execution of this workflow is a critical step in translating a promising molecule into a potential clinical candidate.

Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 4-Hydroxy-6-methylnicotinic Acid in Diverse Assay Platforms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise quantification of molecular entities is paramount. The specificity of an analytical method dictates its reliability, ensuring that the signal detected is exclusively from the analyte of interest. This guide delves into the critical and often overlooked aspect of assay specificity, focusing on the cross-reactivity of 4-Hydroxy-6-methylnicotinic acid. As a key building block in medicinal chemistry, understanding its potential to interfere with various analytical platforms is crucial for generating accurate and reproducible data.[1]

This document provides a comparative analysis of the cross-reactivity of this compound in three commonly employed assay formats: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles of each technique, present hypothetical experimental data to illustrate potential cross-reactivity profiles, and offer insights into mitigating these effects.

The Significance of Structural Similarity

This compound, a derivative of nicotinic acid (Vitamin B3), shares a core pyridine ring structure with numerous endogenous and synthetic compounds.[1][2] This structural kinship is the primary driver of potential cross-reactivity, particularly in assays that rely on molecular recognition, such as immunoassays.[3][4] Even minor structural modifications can lead to significant differences in assay performance, highlighting the need for rigorous validation.

Comparative Analysis of Assay Platforms

The choice of analytical platform can profoundly influence the degree of observed cross-reactivity. This section compares the performance of ELISA, HPLC-UV, and LC-MS/MS in the context of quantifying a primary analyte in the presence of this compound and other structurally related compounds.

Experimental Design: A Hypothetical Scenario

To provide a practical framework, we will consider a hypothetical scenario where the primary analyte for quantification is "Analyte X" , a novel therapeutic agent that shares a substituted pyridine moiety with this compound. We will assess the cross-reactivity of several potentially interfering compounds:

  • This compound

  • 6-Methylnicotinic acid [5][6][7]

  • Nicotinic acid [8][9]

  • Nicotinamide [8]

  • Analyte X Metabolite (a hypothetical primary metabolite of Analyte X)

The following diagram illustrates the workflow for evaluating cross-reactivity:

G cluster_prep Sample Preparation cluster_assays Assay Platforms cluster_data Data Analysis p1 Prepare Stock Solutions of Analyte X and Potential Cross-Reactants p2 Spike Cross-Reactants into Blank Matrix at Various Concentrations p1->p2 a1 ELISA Analysis p2->a1 a2 HPLC-UV Analysis p2->a2 a3 LC-MS/MS Analysis p2->a3 p3 Prepare Calibration Curve for Analyte X d1 Calculate Percent Cross-Reactivity a1->d1 a2->d1 a3->d1 d2 Compare Assay Performance d1->d2 caption Workflow for Cross-Reactivity Assessment

Figure 1: A generalized workflow for assessing the cross-reactivity of potential interferents in different assay platforms.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are highly sensitive immunoassays that rely on the specific binding of antibodies to the target analyte. However, the specificity is entirely dependent on the antibody's ability to discriminate between the analyte and structurally similar molecules.[10]

Mechanism of Cross-Reactivity in ELISA:

Cross-reactivity in a competitive ELISA format occurs when a compound structurally similar to the target analyte competes for binding to the limited number of antibody sites. This leads to a false-positive signal, resulting in an overestimation of the true analyte concentration.

The following diagram illustrates this principle:

G cluster_specific Specific Binding cluster_cross Cross-Reactivity Analyte Analyte X Antibody Antibody Analyte->Antibody Binds CrossReactant This compound Antibody2 Antibody CrossReactant->Antibody2 Binds (weaker) caption Mechanism of Cross-Reactivity in Immunoassays

Figure 2: Illustration of specific antibody binding versus cross-reactive binding with a structurally similar compound.

Hypothetical Cross-Reactivity Data for ELISA:

CompoundConcentration Tested (ng/mL)Apparent Analyte X Concentration (ng/mL)% Cross-Reactivity
This compound 100015015.0%
6-Methylnicotinic acid 1000808.0%
Nicotinic acid 1000202.0%
Nicotinamide 1000<1<0.1%
Analyte X Metabolite 100025025.0%

Percent Cross-Reactivity Calculation: (% Cross-Reactivity) = [(Apparent Concentration) / (Actual Concentration of Cross-Reactant)] * 100

Interpretation: The hypothetical data suggests that an ELISA developed for "Analyte X" could exhibit significant cross-reactivity with this compound and the primary metabolite. This underscores the critical need for thorough antibody characterization and screening against a panel of structurally related compounds during assay development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates compounds based on their physicochemical properties as they pass through a column. UV detection then measures the absorbance of light by the separated compounds.

Potential for Cross-Reactivity in HPLC-UV:

Interference in HPLC-UV occurs when a cross-reactant co-elutes with the analyte of interest and also absorbs light at the same wavelength. This leads to an artificially inflated peak area and an overestimation of the analyte's concentration. Method development, including column selection, mobile phase composition, and gradient optimization, is crucial to achieve chromatographic separation.

Hypothetical Cross-Reactivity Data for HPLC-UV:

CompoundRetention Time (min)Analyte X Retention Time (min)Co-elution?% Interference (at equal concentration)
This compound 4.85.0Partial12%
6-Methylnicotinic acid 5.55.0No0%
Nicotinic acid 3.25.0No0%
Nicotinamide 2.85.0No0%
Analyte X Metabolite 4.95.0Yes85%

Interpretation: In this scenario, this compound partially co-elutes with "Analyte X," leading to some level of interference. The metabolite, however, shows significant co-elution and would pose a major challenge for accurate quantification by this method. Further optimization of the chromatographic conditions would be necessary to resolve these peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is often considered the "gold standard" for quantitative bioanalysis due to its exceptional specificity.[11][12]

Minimizing Cross-Reactivity with LC-MS/MS:

LC-MS/MS achieves its specificity through multiple levels of filtering. First, the liquid chromatography separates the compounds. Then, the first quadrupole of the mass spectrometer selects for the specific mass-to-charge ratio (m/z) of the parent ion of the analyte. The parent ion is then fragmented, and the second quadrupole selects for a specific fragment ion. This process, known as Selected Reaction Monitoring (SRM), makes it highly unlikely that an interfering compound will have the same retention time, parent mass, and fragment mass as the analyte of interest.

Hypothetical Cross-Reactivity Data for LC-MS/MS:

CompoundRetention Time (min)Parent Ion (m/z)Fragment Ion (m/z)Interference with Analyte X SRM?% Interference
This compound 4.8154.0110.1No0%
6-Methylnicotinic acid 5.5138.194.1No0%
Nicotinic acid 3.2124.080.0No0%
Nicotinamide 2.8123.180.0No0%
Analyte X Metabolite 4.9350.2250.1No0%
Analyte X 5.0334.2234.1--

Interpretation: The LC-MS/MS method demonstrates superior specificity. Even though the metabolite has a similar retention time to "Analyte X," its different parent and fragment ion masses allow the mass spectrometer to easily distinguish between the two compounds, resulting in zero interference.

Experimental Protocols

To ensure the integrity of cross-reactivity assessments, standardized and well-documented protocols are essential.

Protocol 1: Preparation of Stock and Spiked Samples
  • Stock Solution Preparation: Accurately weigh and dissolve each compound (Analyte X, this compound, etc.) in a suitable solvent (e.g., methanol or DMSO) to create concentrated stock solutions (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate assay buffer or mobile phase to create a range of working concentrations.

  • Spiked Sample Preparation: To assess cross-reactivity, add a known high concentration of each potential cross-reactant to a blank matrix (e.g., plasma, serum, or buffer). For ELISA, this would be a single high concentration. For chromatographic methods, a range of concentrations can be tested.

  • Calibration Standards: Prepare a set of calibration standards for the primary analyte (Analyte X) by spiking known concentrations into the blank matrix.

Protocol 2: ELISA Cross-Reactivity Assessment
  • Coating: Coat a 96-well microplate with the capture antibody specific for Analyte X and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add the spiked samples containing the potential cross-reactants and the Analyte X calibration standards to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add the detection antibody (e.g., HRP-conjugated) and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate the apparent concentration of Analyte X in the spiked samples and determine the percent cross-reactivity.

Protocol 3: HPLC-UV and LC-MS/MS Analysis
  • Sample Preparation: Perform any necessary sample clean-up, such as protein precipitation or solid-phase extraction, on the spiked samples and calibration standards.

  • Injection: Inject a fixed volume of the prepared samples onto the analytical column.

  • Chromatographic Separation: Elute the compounds using a defined mobile phase composition and gradient profile.

  • Detection:

    • HPLC-UV: Monitor the eluent at a specific wavelength where Analyte X has maximum absorbance.

    • LC-MS/MS: Monitor the specific SRM transitions for Analyte X and the potential cross-reactants.

  • Data Analysis:

    • Integrate the peak areas of the analyte and any co-eluting peaks.

    • For HPLC-UV, assess the impact of co-eluting peaks on the quantification of Analyte X.

    • For LC-MS/MS, confirm the absence of signal in the Analyte X SRM channel at the retention times of the potential cross-reactants.

Conclusion and Recommendations

The potential for cross-reactivity of this compound and other structurally related compounds is a critical consideration in the development and validation of analytical assays. This guide has demonstrated, through a comparative framework and hypothetical data, that the choice of analytical platform has a profound impact on assay specificity.

  • ELISAs , while highly sensitive, are susceptible to cross-reactivity from structurally similar compounds. Rigorous antibody selection and screening are paramount.

  • HPLC-UV offers better specificity than ELISA but can be compromised by co-eluting compounds that share similar chromophores. Method optimization is key to achieving adequate separation.

  • LC-MS/MS provides the highest level of specificity and is the recommended platform for quantitative bioanalysis in complex matrices, especially when dealing with potential cross-reactants.

As a Senior Application Scientist, my recommendation is to adopt a risk-based approach to assay development. When working with compounds like this compound, which are part of a family of structurally related molecules, it is prudent to invest in the development of highly specific methods like LC-MS/MS to ensure the generation of reliable and defensible data throughout the drug development lifecycle.

References

A Comparative Benchmarking Guide to 4-Hydroxy-6-methylnicotinic Acid: Performance Evaluation for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Hydroxy-6-methylnicotinic acid, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its potential as an anti-inflammatory agent, benchmarked against structurally related and commercially relevant alternatives. This document is designed to provide both foundational knowledge and actionable experimental protocols to assess its performance in a drug discovery context.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid (Niacin, Vitamin B3) and its derivatives have long been a subject of extensive research due to their diverse biological activities.[1] Beyond its established role in treating hyperlipidemia, the nicotinic acid scaffold is a versatile pharmacophore.[2] Recent research has illuminated the potential of novel nicotinic acid derivatives as potent anti-inflammatory agents, offering new avenues for therapeutic development.[3] One such derivative of interest is this compound, a compound also identified as 4-Hydroxy-6-Methyl-3-Picolinic acid.[4] This guide will focus on elucidating the performance of this specific molecule in the context of anti-inflammatory applications.

Putative Mechanism of Anti-Inflammatory Action

While the precise mechanism of this compound is a subject of ongoing investigation, it is hypothesized to share a mechanism with other nicotinic acid derivatives that exhibit anti-inflammatory properties. This is often centered around the modulation of pro-inflammatory signaling pathways. A key aspect of this is the potential to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[3]

Anti_Inflammatory_Pathway Putative Anti-Inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Translocation & Gene Expression cluster_3 Inflammatory Response Receptor Receptor NF_kB_Pathway NF-κB Signaling Pathway Receptor->NF_kB_Pathway MAPK_Pathway MAPK Signaling Pathway Receptor->MAPK_Pathway Transcription_Factors Activation of Transcription Factors (e.g., NF-κB) NF_kB_Pathway->Transcription_Factors MAPK_Pathway->Transcription_Factors Gene_Expression Expression of Pro-inflammatory Genes Transcription_Factors->Gene_Expression Inflammatory_Mediators Production of Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Inflammatory_Mediators 4_H_6_MNA This compound 4_H_6_MNA->NF_kB_Pathway Inhibition 4_H_6_MNA->MAPK_Pathway Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor Experimental_Workflow In Vitro Anti-inflammatory Activity Workflow Cell_Seeding Seed RAW 264.7 cells in 96-well plates Pre_treatment Pre-treat cells with This compound or 6-Methylnicotinic acid (various concentrations) Cell_Seeding->Pre_treatment Stimulation Induce inflammation with Lipopolysaccharide (LPS) Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Cell_Viability Assess Cell Viability (MTT Assay) Incubation->Cell_Viability NO_Assay Nitric Oxide (NO) Quantification (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α and IL-6) Supernatant_Collection->Cytokine_Assay

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Hydroxy-6-methylnicotinic acid, grounded in established safety principles and regulatory standards.

Hazard Identification and Core Safety Principles

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while not classified as acutely toxic, presents specific risks that dictate its handling and disposal procedures.

The primary hazards, as identified in Safety Data Sheets (SDS), are:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [2]

These classifications necessitate a cautious approach, focusing on preventing direct contact and inhalation. The core principle of disposal is to treat this compound as a hazardous waste stream, ensuring it is properly segregated, contained, and managed by qualified professionals. Never dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and non-compliance with regulations.[2][3][4]

Chemical and Hazard Summary
PropertyInformationSource
Chemical Name This compound-
Synonyms 2-Hydroxy-6-methylpyridine-3-carboxylic Acid[1]
CAS Number 38116-61-9[1]
Physical State Solid, Powder[5]
GHS Hazard Statements H315, H319, H335[1][2]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[6]

Pre-Disposal Protocol: Preparation and Personal Protective Equipment (PPE)

Proper preparation is the first step in ensuring a safe disposal process. This involves gathering the necessary safety equipment and disposal materials before handling the chemical waste.

Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is the direct mitigation of the chemical's known hazards.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent contact with airborne particles that can cause serious eye irritation.[1][2] A face shield should be used if there is a significant risk of dust generation.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1][4] Gloves must be inspected before use and disposed of as contaminated waste after the procedure is complete.[2][7]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[2] For larger quantities, a chemical-resistant apron or suit may be necessary.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[2][8] If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) may be required.[2]

Step-by-Step Disposal Workflow

The disposal process must be methodical to ensure safety and compliance. This workflow covers the chemical in its pure form as well as materials contaminated by it.

Step 1: Waste Characterization and Segregation
  • Action: Identify all waste streams containing this compound. This includes:

    • Unused or expired pure chemical.

    • Grossly contaminated items (e.g., weighing boats, spill pads).

    • Contaminated PPE (gloves, disposable sleeves).

    • Rinsate from cleaning contaminated glassware (see note below).

  • Causality: Proper characterization is a core requirement of the Environmental Protection Agency (EPA).[9][10] Segregating this waste prevents inadvertent and dangerous reactions with incompatible chemicals.[11][12] This material should be collected in a dedicated hazardous waste container.

Step 2: Containerization
  • Action: Place the solid waste into a sturdy, sealable container that is chemically compatible with pyridine-based compounds. A high-density polyethylene (HDPE) or glass container is recommended.

  • Causality: The container must maintain its integrity to prevent leaks or spills during storage and transport.[13][14] Keeping containers sealed prevents the release of dust and vapors.[5]

Step 3: Labeling
  • Action: Immediately label the waste container. The label must be compliant with OSHA and EPA regulations and include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazards: "Skin Irritant, Eye Irritant".

    • The date the waste was first added to the container.

    • Your name, department, and contact information.

  • Causality: Clear and accurate labeling is a legal requirement that ensures safe handling by all personnel, from laboratory staff to waste disposal technicians.[11][13] It provides immediate information on the container's contents and associated risks.

Step 4: Managing Empty Containers
  • Action: The original product container is not considered "empty" until it has been properly decontaminated.

    • For containers of irritants like this, the first rinse must be collected and disposed of as hazardous waste.[14]

    • After the initial rinse is collected, the container can be washed normally.

  • Causality: Trivial amounts of residual chemical can still pose a hazard.[14] Collecting the first rinse ensures that the bulk of the remaining chemical enters the correct hazardous waste stream.

Step 5: Temporary Storage and Disposal
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible materials.

  • Causality: Designated storage areas ensure that hazardous waste is properly managed and does not pose a risk to the general lab environment.[11][12]

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[7] Final disposal will likely involve chemical incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if significant dust is generated.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[1]

  • Collect the Material: Carefully sweep up the spilled material and absorbent.[2] Avoid creating dust. Place the collected material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Assessment cluster_exec Phase 2: Execution cluster_final Phase 3: Final Disposition start Identify Waste Containing This compound assess_hazards Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess_hazards gather_ppe Gather Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_hazards->gather_ppe prep_container Prepare Labeled, Compatible Hazardous Waste Container gather_ppe->prep_container collect_waste Collect Waste in Fume Hood: - Unused Product - Contaminated Materials prep_container->collect_waste Proceed to Collection is_container Is this an 'empty' product container? collect_waste->is_container rinse_container Triple-rinse container. Collect first rinse as hazardous waste. is_container->rinse_container Yes seal_label Securely Seal and Verify Container Label is_container->seal_label No rinse_container->seal_label temp_storage Move to Designated Satellite Accumulation Area seal_label->temp_storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor temp_storage->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.